The core mechanism of duvelisib involves the simultaneous inhibition of two specific PI3K isoforms, delta (δ) and gamma (γ), which are predominantly expressed in hematopoietic cells [1] [2].
Preclinical studies demonstrate that dual inhibition provides greater suppression of CLL cell migration and adhesion to stromal cells compared to selective inhibition of either isoform alone [4]. The following diagram illustrates the core signaling pathways affected by this compound.
This compound inhibits PI3K-δ and PI3K-γ, blocking downstream pro-survival signaling.
Critical preclinical studies established this compound's biologic activity. The following methodology details a foundational experiment demonstrating its pro-apoptotic effect.
Workflow for assessing this compound's pro-apoptotic and signaling effects in primary CLL cells.
Detailed Methodology [3]
The phase 3 DUO trial established the clinical efficacy of this compound, leading to its regulatory approval.
Efficacy Data from the Phase 3 DUO Trial [6] [7]
The table below summarizes key efficacy outcomes for patients who received at least two prior therapies.
| Efficacy Parameter | This compound (n=95) | Ofatumumab (n=101) | Result |
|---|---|---|---|
| Median PFS (months) | 16.4 | 9.1 | Hazard Ratio (HR) = 0.40 [1] |
| Overall Response Rate (ORR) | 74% | 45% | P < 0.0001 [6] |
| Lymph Node Response | 85% | 16% | ≥50% reduction in target lesions [7] |
This compound's safety profile is characterized by manageable but significant adverse events requiring proactive monitoring.
Common and Serious Adverse Events [1] [5] [8]
| Adverse Event | Any Grade Incidence | Grade ≥3 Incidence | Clinical Management Notes |
|---|---|---|---|
| Diarrhea/Colitis | 47% | 12-15% | Requires corticosteroids; may need dose interruption/reduction [5] [8] |
| Neutropenia | 38% | 25-30% | Monitor blood counts; manage infections [6] [5] |
| ALT/AST Increase | 39-57% | 11-16% | Requires regular liver test monitoring; dose modify for elevations [5] [8] |
| Pneumonitis | - | 3-9% | Requires corticosteroid and antibiotic therapy [1] [6] |
| Rash | - | 2% | - |
| Anemia | - | 12% | - |
Pooled analysis shows serious AEs occurred in 63% of patients, with 33% discontinuing treatment due to AEs [5].
Understanding the disposition of this compound is critical for dosing and avoiding interactions [1].
| Parameter | Value | Clinical Implication |
|---|---|---|
| Bioavailability | 42% | Oral administration is effective. |
| Tmax (Time to Cmax) | 1-2 hours | Rapidly absorbed. |
| Protein Binding | >98% | High; potential for displacement interactions. |
| Metabolism | Primarily CYP3A4 | Contraindicated with strong CYP3A4 inducers/inhibitors. Avoid St. John's Wort. |
| Elimination Half-life | 5.2 - 10.9 hours | Supports twice-daily (BID) dosing. |
| Route of Elimination | Feces (79%), Urine (14%) | - |
For researchers, the this compound case highlights key strategic considerations. The dual δ/γ inhibition offers a potential efficacy advantage and a distinct toxicity profile compared to δ-specific inhibitors like idelalisib [5] [4]. A primary challenge remains mitigating immune-mediated toxicities (colitis, transaminitis, pneumonitis), which are likely on-target effects from PI3K-δ inhibition in normal immune cells [9] [8]. Current research explores intermittent dosing schedules and novel combinations to improve the therapeutic index. Furthermore, this compound demonstrates that targeting the tumor microenvironment via PI3K-γ inhibition is a validated strategy for hematologic malignancies [5] [2].
The diagram below illustrates the novel mechanism through which this compound inhibits the NFAT pathway independently of PI3K.
This diagram illustrates the novel mechanism where this compound directly inhibits NFAT DNA binding, independent of the PI3K and calcineurin pathways.
The table below consolidates the core quantitative and observational data that characterizes this independent inhibitory mechanism.
| Aspect Investigated | Experimental Finding | Implication for Mechanism |
|---|---|---|
| NFAT Transcriptional Activity | Strongly attenuated at 10 µM [1]. | Confirms direct NFAT pathway suppression. |
| PI3K Dependence | NFAT suppression was not abrogated by GSK3β inhibition (using tideglusib), unlike other PI3Kγδ inhibitors [1]. | Evidence for a mechanism independent of the canonical PI3K/AKT/GSK3β axis. |
| Calcineurin Activity | No inhibition of calcineurin phosphatase activity or its activation by calmodulin [2] [1]. | Rules out a cyclosporine A-like mechanism of action. |
| NFAT Nuclear Translocation | No observed inhibition of calcium-induced nuclear translocation of NFATC2/C1 [2] [1]. | Indicates inhibition occurs after NFAT has entered the nucleus. |
| Direct DNA Binding | Interferes with nuclear NFAT binding to the NFAT consensus promoter sequence [2] [3]. | Identifies the precise molecular step of inhibition. |
| Functional Cellular Outcomes | Attenuated ex vivo CD4+ T-cell proliferation and B-cell antibody secretion [2] [1]. | Demonstrates functional immunological consequences of NFAT inhibition. |
The following table outlines the key experimental protocols used to elucidate this compound's mechanism of action, providing a reference for your own technical work.
| Experimental Goal | Detailed Methodology |
|---|
| Virtual Screening & Binding Prediction | - Structure Used: Crystal structure of DNA-bound NFATC2 (PDB: 1OWR) [3].
The collective data strongly supports a model where this compound binds directly to NFATC1/C2, likely in the nucleus, and sterically hinders its interaction with target DNA sequences without affecting upstream activation events [2] [3] [1]. This unique mechanism separates its NFAT-inhibitory effects from its established PI3Kδ/γ inhibitory profile and the toxicities associated with calcineurin inhibition.
For your work in drug development, this suggests that:
Concomitant use of duvelisib with drugs that affect CYP3A4 activity requires dosage adjustments, as outlined in the following table.
| Concomitant Drug | Recommendation | Dosage Adjustment |
|---|
| Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin) | Avoid if possible. If coadministration is necessary, reduce this compound dosage [1] [2]. | Reduce this compound dosage to 15 mg twice daily [1] [2]. | | Strong CYP3A4 Inducers (e.g., rifampin, carbamazepine, phenytoin) | Avoid concomitant use [1] [2]. | If concomitant use with a moderate inducer is unavoidable, increase this compound dosage on the 12th day (e.g., from 25 mg to 40 mg twice daily) [1]. |
Key experimental findings on this compound's pharmacokinetics and metabolism are derived from specific clinical and non-clinical methodologies.
The following diagram illustrates the primary metabolic pathway and key pharmacokinetic interactions of this compound.
| Preclinical Finding / Model Type | Experimental Detail / Outcome | Implication / Proposed Mechanism |
|---|---|---|
| In Vitro Cytotoxicity [1] [2] | 3 of 4 TCL lines with constitutive pAKT were sensitive; 0 of 7 lines without pAKT were sensitive (P=.024). | Suggests cell-autonomous killing is a key mechanism; pAKT may be a potential biomarker for sensitivity. [1] [2] |
| Superiority over δ-only Inhibition [1] [2] | Exceeded cell killing by the PI3K-δ-specific inhibitor idelalisib. | Dual δ/γ inhibition provides a therapeutic advantage over isoform-selective inhibition in some contexts. [1] [2] |
| Immunomodulatory Effect (in vivo) [1] [2] | In a PTCL patient-derived xenograft, duvelisib shifted tumor-associated macrophages from an immunosuppressive M2-like to an inflammatory M1-like phenotype. | Anti-tumor activity is also mediated by reprogramming the tumor microenvironment to be more immunostimulatory. [1] [2] |
| Synergy in Combination Therapy [3] | In a clinical trial setting, combination with romidepsin increased efficacy while attenuating PI3K inhibitor-driven hepatotoxicity. | Supports a novel combination strategy; suggests histone deacetylase (HDAC) inhibition can mitigate inflammatory adverse events. [3] |
The search results provide specific methodologies for key experiments that validated this compound's activity.
1. In Vitro Proliferation and Cell Viability Assays [1]
2. Analysis of Apoptosis and Cell Cycle [1]
3. In Vivo Patient-Derived Xenograft (PDX) Model [1] [2]
The rationale for dual PI3K-δ/γ inhibition is supported by distinct mechanisms. The diagram below illustrates how this compound targets both the tumor cells and the microenvironment.
The diagram shows this compound acts through two primary pathways:
The preclinical data suggests several promising avenues for further investigation:
The phosphoinositide 3-kinase gamma (PI3Kγ) isoform has emerged as a critical regulator of the immunosuppressive tumor microenvironment (TME), presenting a promising therapeutic target for cancer immunotherapy. Unlike other PI3K isoforms frequently mutated in cancer cells, PI3Kγ is primarily expressed in myeloid lineage cells and plays a pivotal role in mediating immune suppression through control of myeloid cell trafficking, polarization, and function. This technical review comprehensively examines the mechanistic basis for PI3Kγ function in the TME, detailing its effects on various immune cell populations, summarizing current investigative inhibitors and clinical evidence, and providing experimental frameworks for evaluating PI3Kγ inhibition. Growing preclinical and clinical evidence demonstrates that PI3Kγ inhibition can reprogram the TME from immunosuppressive to immunostimulatory, potentially overcoming resistance to existing immunotherapies such as immune checkpoint inhibitors.
PI3Kγ is a unique member of the class IB PI3K family with distinctive structural and regulatory properties:
The therapeutic interest in PI3Kγ inhibition stems from its specific role in shaping the tumor immune microenvironment rather than direct tumor cell killing:
PI3Kγ orchestrates multiple cellular processes within the TME through distinct yet interconnected mechanisms. The following diagram illustrates the core signaling pathway and key cellular functions regulated by PI3Kγ in the tumor microenvironment:
PI3Kγ signaling pathway in myeloid cells, showing activation by surface receptors and key downstream immunological functions in the TME.
PI3Kγ plays a fundamental role in controlling the recruitment of immunosuppressive myeloid populations into the TME:
Beyond trafficking, PI3Kγ directly influences the functional polarization of tumor-associated macrophages (TAMs):
While PI3Kγ is predominantly expressed in myeloid cells, it indirectly shapes adaptive immune responses:
The impact of PI3Kγ inhibition has been quantitatively assessed across multiple preclinical cancer models. The following table summarizes key findings from these investigations:
| Cancer Type | Experimental Model | Key Quantitative Findings | Proposed Mechanisms |
|---|---|---|---|
| Breast Cancer | Genetically engineered mouse models [1] | Reduced tumor growth by 60-80%; decreased metastasis by ~70% | Reduced myeloid cell trafficking; decreased M2-like TAM polarization |
| Pancreatic Cancer | Mouse models & human biopsies [1] | Increased CD8+ T cell infiltration (3-5 fold); enhanced response to anti-PD1 | Reversal of T cell exclusion; altered macrophage polarization |
| Head & Neck Cancer | Preclinical models [1] | Suppressed angiogenesis; reduced MDSC recruitment | Impaired integrin activation; decreased myeloid cell adhesion |
| Leukemia | AML models [1] | Reduced leukemia stemness; enhanced differentiation | Direct effects on leukemia stem cells; altered microenvironmental support |
Myeloid Cell Migration Assays:
Transwell or Boyden chamber assays using CCL2, CXCL12, or other chemokines as chemoattractants. PI3Kγ inhibition typically reduces myeloid cell migration by 40-70% compared to controls [1].
Protocol: Isolate human or mouse monocytes/MDSCs. Seed 1×10⁵ cells in serum-free medium in upper chamber. Add chemokine (50-100 ng/mL) to lower chamber. Incubate 4-6 hours. Count migrated cells by flow cytometry. Include specific PI3Kγ inhibitors (IPI-549, eganelisib) vs pan-PI3K inhibitors as controls.
Macrophage Polarization Assays:
Differentiate monocytes with M-CSF (50 ng/mL, 5 days), then polarize with IL-4/IL-13 (20 ng/mL each) for M2-like phenotype. Treat with PI3Kγ inhibitors during polarization [1].
Readouts: Flow cytometry for CD206, CD163; qPCR for ARG1, MRC1; ELISA for CCL17, CCL22.
Syngeneic Tumor Models:
Implant MC38 (colorectal), 4T1 (breast), or Pan02 (pancreatic) cancer cells in immunocompetent mice. Treat with selective PI3Kγ inhibitors (10-30 mg/kg daily, oral) when tumors reach 100-150 mm³ [1].
Endpoint Analyses: Tumor growth kinetics, immune profiling by flow cytometry (day 14-21), cytokine analysis, and assessment of combination with anti-PD1/anti-PD-L1.
Genetic Deletion Models:
Utilize PI3Kγ kinase-dead mice or myeloid-specific conditional knockouts to dissect cell-type specific functions without potential pharmacological off-target effects [1].
Several PI3Kγ-targeting agents have entered clinical development:
Early-phase clinical trials have provided initial insights into the therapeutic potential of PI3Kγ inhibition:
Identification of predictive biomarkers is crucial for patient selection:
PI3Kγ represents a master regulator of the immunosuppressive TME with compelling preclinical evidence supporting its therapeutic targeting. The predominant expression in myeloid cells provides a favorable therapeutic window, while its central role in multiple aspects of immune suppression makes it an attractive target, particularly for combination with existing immunotherapies. Future research directions should focus on:
The orphan drug designations are supported by preclinical and clinical evidence demonstrating that duvelisib, as an oral dual inhibitor of the PI3K-δ and PI3K-γ isoforms, has promising activity in T-cell lymphomas [1].
This compound directly inhibits malignant T-cell growth and modulates the tumor microenvironment through dual PI3K-δ/γ inhibition [1].
Preclinical studies provide further insight into these mechanisms:
The phase II PRIMO trial (NCT03372057) is a key study evaluating this compound in relapsed/refractory PTCL [3] [2].
The following table summarizes the efficacy findings from the PRIMO trial's expansion phase, which involved heavily pre-treated patients (median of 3 prior lines of therapy) [2]:
| Efficacy Parameter | Result |
|---|---|
| Overall Response Rate (ORR) | 49% |
| Complete Response (CR) Rate | 34% |
| ORR in Patients with ≥3 Prior Therapies | 49% |
| Median Duration of Response (DOR) | 7.7 months |
| Median DOR in CR Patients | 7.4 months |
While this compound shows clinical promise, its safety profile requires careful management.
This compound represents a promising therapeutic approach for T-cell lymphomas with a novel dual mechanism of action. Researchers and clinicians should be mindful of the significant toxicities and the evolving regulatory landscape as development in this orphan indication continues.
Duvelisib (marketed as Copiktra) is an orally bioavailable, small-molecule dual inhibitor that selectively targets both phosphoinositide 3-kinase (PI3K) δ and γ isoforms. It represents a significant advancement in targeted cancer therapy, particularly for hematologic malignancies. The drug has received FDA approval for the treatment of relapsed/refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma after at least two prior therapies [1]. This compound's distinctive isoform selectivity profile differentiates it from other PI3K inhibitors, with potent activity against PI3K-δ (IC50 = 2.5 nM) and PI3K-γ (IC50 = 27.3 nM), while demonstrating significantly less activity against the α and β isoforms [2]. This selective targeting strategy leverages the differential expression patterns of PI3K isoforms, with δ and γ being predominantly expressed in hematopoietic cells, potentially offering a more favorable therapeutic window by minimizing off-target effects in non-hematopoietic tissues.
The development of this compound emerged from the understanding that simultaneous inhibition of both δ and γ isoforms could provide enhanced therapeutic efficacy in hematologic malignancies through dual targeting of both malignant cell intrinsic growth pathways and the tumor microenvironment. PI3K-δ plays a critical role in B-cell receptor signaling and malignant B-cell proliferation, while PI3K-γ is essential for inflammatory cell migration and activation within the tumor microenvironment [2]. The oral bioavailability of this compound facilitates chronic dosing regimens, with recommended clinical dosing at 25 mg twice daily until disease progression or unacceptable toxicity. Common severe adverse events include neutropenia (30%), diarrhea (15%), anemia (13%), and colitis (12%), consistent with its immunomodulatory mechanisms [1].
This compound exerts its therapeutic effects through precise molecular targeting of Class I PI3K isoforms, initiating a cascade of signaling disruptions that ultimately induce apoptosis and inhibit proliferation in malignant cells:
PI3K Isoform Binding: this compound directly binds to the ATP-binding pocket of both p110δ and p110γ catalytic subunits, preventing phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This lipid second messenger disruption represents the critical initial step in pathway inhibition [2]. The selective inhibition of δ and γ isoforms is particularly relevant in hematopoietic malignancies, as these isoforms are predominantly expressed in leukocytes and play minimal roles in fundamental metabolic processes regulated by the ubiquitously expressed p110α isoform.
AKT Membrane Translocation Blockade: Reduction in PIP3 levels prevents the pleckstrin homology (PH) domain-mediated recruitment of AKT to the plasma membrane, where it normally undergoes activation through phosphorylation at two key residues. Threonine 308 phosphorylation by PDK1 and serine 473 phosphorylation by mTORC2 are both impaired following this compound treatment, resulting in comprehensive AKT inactivation [3].
mTOR Complex Dysregulation: Inhibition of AKT phosphorylation leads to reduced activation of the mammalian target of rapamycin (mTOR), particularly impacting mTOR complex 1 (mTORC1) function. Downstream, this results in decreased phosphorylation of ribosomal protein S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately disrupting cap-dependent translation and protein synthesis essential for malignant cell growth and survival [3] [4].
Compensatory Feedback Loop: Interestingly, this compound treatment in certain lymphoma cell lines initially suppresses phosphorylated AKT (pAKT) at serine 473 for up to 12 hours, but mTORC2-dependent re-phosphorylation frequently occurs within 24 hours, representing an adaptive resistance mechanism. This rebound activation can be prevented through combination with dexamethasone or ibrutinib, leading to more durable pathway suppression [2].
The following diagram illustrates the key molecular targets and inhibitory effects of this compound within the PI3K/AKT/mTOR pathway:
Figure 1: this compound inhibition of PI3Kδ and PI3Kγ in the PI3K/AKT/mTOR signaling pathway. This compound specifically targets p110δ and p110γ catalytic subunits, preventing PIP3 formation and subsequent AKT activation, ultimately modulating downstream processes including protein synthesis, cell survival, and proliferation.
The molecular inhibition translated to profound cellular consequences that underpin this compound's therapeutic efficacy:
Cell Cycle Disruption: this compound treatment induces G1 cell cycle arrest through stabilization of cyclin-dependent kinase inhibitors p27 and p21, preventing cyclin-CDK complex activation and Rb phosphorylation. This effectively halts progression through the cell cycle restriction point [3].
Apoptosis Induction: Inhibition of PI3K/AKT signaling leads to deregulation of BCL-2 family proteins, with increased expression of pro-apoptotic BIM and decreased expression of anti-apoptotic MCL-1 and BCL-XL. This shifts the balance toward mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation [2].
Metabolic Reprogramming: AKT inhibition impairs glucose transporter translocation to the cell membrane and reduces hexokinase activity, limiting glycolytic flux. Additionally, downstream mTORC1 inhibition suppresses HIF-1α synthesis, further compromising cancer cell adaptation to metabolic stress [4].
Microenvironment Modulation: Through inhibition of PI3Kγ, this compound disrupts chemokine receptor signaling (including CXCR4 and CCR7) and integrin activation, impairing malignant cell homing to protective niche environments and enhancing susceptibility to cytotoxic insults [2].
This compound has demonstrated significant clinical efficacy across multiple hematologic malignancies, resulting in specific regulatory approvals:
Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL): In the DUO phase III trial, this compound monotherapy demonstrated superior efficacy compared to ofatumumab in relapsed/refractory CLL/SLL, with a median progression-free survival (PFS) of 13.3 months versus 9.9 months respectively. The overall response rate (ORR) with this compound was significantly higher at 73.8% compared to 45.3% with ofatumumab [1].
Follicular Lymphoma (FL): As part of the same clinical trial program, this compound showed meaningful clinical activity in patients with relapsed/refractory follicular lymphoma who had received at least two prior systemic therapies. The overall response rate was 42.2% with a median duration of response of 9.5 months, leading to its accelerated approval for this indication [1].
Beyond its approved indications, this compound has shown promising therapeutic potential in preclinical models of diverse pathological conditions:
Pulmonary Fibrosis: In a bleomycin-induced pulmonary fibrosis model, this compound significantly attenuated collagen deposition and improved pulmonary function through suppression of myofibroblast activation and restoration of autophagy flux. The therapeutic effects were dose-dependent, with maximal efficacy observed at 10 mg/kg daily dosing [3].
Seizure Disorders: Recent investigations revealed that this compound (5 and 10 mg/kg) demonstrated anticonvulsant properties in a pentylenetetrazole (PTZ)-induced seizure model, significantly prolonging seizure latency, reducing myoclonic jerks, and decreasing the duration of generalized tonic-clonic seizures. This suggests potential repurposing for epilepsy treatment through modulation of neuronal excitability [5].
Table 1: this compound Efficacy Across Disease Models
| Disease Model | Dosing Regimen | Key Efficacy Parameters | Mechanistic Insights |
|---|---|---|---|
| CLL/SLL (Clinical) | 25 mg BID orally | ORR: 73.8%; Median PFS: 13.3 months | Reduction in nodal burden; Lymphocytosis resolution |
| Follicular Lymphoma (Clinical) | 25 mg BID orally | ORR: 42.2%; Median DOR: 9.5 months | Tumor size reduction; Delayed time to next treatment |
| Pulmonary Fibrosis (Preclinical) | 5-10 mg/kg/day IP | Reduced collagen deposition; Improved lung function | Inhibition of myofibroblast activation; Autophagy restoration |
| PTZ-Induced Seizures (Preclinical) | 5, 10 mg/kg IP | Increased seizure latency; Reduced jerks | PI3K pathway modulation in neuronal tissue |
The incomplete pathway inhibition observed with this compound monotherapy due to mTORC2-mediated AKT re-phosphorylation has motivated extensive combination screening studies. High-throughput combinatorial assays across 20 hematologic malignancy cell lines revealed several highly synergistic partnerships [2] [6]:
Dexamethasone Combination: The combination index for this compound with dexamethasone demonstrated strong synergy (CI < 0.7) in 75% of tested lymphoma cell lines. This combination prevented the reactivation of pAKT Ser473 at 24 hours post-treatment and resulted in sustained suppression of downstream effectors pPRAS40 and pS6. Mechanistically, the combination led to significant reduction in p-4EBP1, decreasing cap-dependent translation initiation and subsequent c-MYC protein levels within 6 hours of treatment [2].
Ibrutinib Co-administration: The combination of this compound with the BTK inhibitor ibrutinib exhibited profound synergy in ABC-DLBCL cell lines, with complete abrogation of pAKT re-phosphorylation at 24 hours. This vertical inhibition of B-cell receptor signaling pathways resulted in enhanced cytotoxicity and overcame microenvironment-mediated resistance mechanisms observed with either agent alone [2].
Venetoclax Pairing: Combination with the BCL-2 inhibitor venetoclax demonstrated complementary mechanisms of action, with this compound priming malignant cells for apoptosis through MCL-1 downregulation while venetoclax directly facilitated mitochondrial apoptosis commitment. This combination was particularly effective in genetically high-risk CLL models with del(17p) or TP53 mutations [2].
mTOR Inhibitor Combinations: Recent research using multi-cell type tumor spheroids demonstrated that this compound combined with mTORC1/2 inhibitors (sapanisertib) or AKT inhibitors (ipatasertib, afuresertib) resulted in additive to synergistic effects across 29 tumor models, including patient-derived cancer cell lines. This vertical pathway inhibition strategy prevented compensatory activation bypass mechanisms [6].
Table 2: Synergistic Combinations with this compound in Hematologic Malignancies
| Combination Agent | Mechanistic Class | Synergy Score | Key Molecular Effects | Clinical Development |
|---|---|---|---|---|
| Dexamethasone | Corticosteroid | 19.3% (across cell lines) | Prevents AKT re-phosphorylation; Reduces c-MYC | Preclinical validation |
| Ibrutinib | BTK inhibitor | High in ABC-DLBCL | Sustained pAKT inhibition; Enhanced cytotoxicity | Early-phase trials |
| Venetoclax | BCL-2 inhibitor | Significant in CLL models | MCL-1 downregulation; Enhanced apoptosis | Preclinical/early clinical |
| Sapanisertib | mTORC1/2 inhibitor | Additive/synergistic | Complete pathway blockade; Prevents feedback | Preclinical spheroid models |
Despite initial therapeutic efficacy, acquired resistance to this compound represents a significant clinical challenge with several documented mechanisms:
mTORC2-Mediated AKT Re-phosphorylation: As previously mentioned, compensatory reactivation of AKT via mTORC2-mediated phosphorylation at Ser473 represents a primary adaptive resistance mechanism observed within 24 hours of treatment in multiple lymphoma models. This feedback loop substantially diminishes the durability of pathway suppression with monotherapy [2].
Metabolic Adaptations: Recent metabolomic analyses revealed that PI3K inhibition induces a shift in mitochondrial fuel preference toward increased fatty acid oxidation, creating a dependency that could be exploited therapeutically through combination with FAO inhibitors [7].
Microenvironment Protection: Stromal cell interactions, particularly through CXCR4/CXCL12 axis activation, provide pro-survival signals that attenuate this compound-mediated cytotoxicity in lymphoid malignancies. This highlights the importance of targeting both intrinsic malignant cell signaling and extrinsic protective niche factors [2].
Cell Viability and Proliferation Assays: Standardized protocols for evaluating this compound activity in hematologic malignancy cell lines involve standard ATP quantification methods to determine metabolic activity as a surrogate for cell viability [2]:
Cell Culture Conditions: Maintain lymphoma/leukemia cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in 5% CO2. Cell density should be maintained between 0.5-1.0 × 10^6 cells/mL throughout experiments.
Drug Treatment Protocol: Prepare this compound stock solutions in DMSO at 10 mM concentration, with subsequent dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 μM. Include DMSO vehicle controls not exceeding 0.1% final concentration. Plate cells in 96-well plates at 5,000-10,000 cells per well and incubate with this compound for 72 hours.
Viability Quantification: Add CellTiter-Glo reagent according to manufacturer instructions and measure luminescence using a plate reader. Calculate percentage growth inhibition (GI) using the formula: GI = (1 - (Luminescence_treated / Luminescence_untreated)) × 100. Determine GI50 values through non-linear regression analysis of dose-response curves [2].
Western Blot Analysis for Pathway Inhibition: Confirmation of PI3K/AKT/mTOR pathway modulation requires comprehensive phosphoprotein analysis [2]:
Protein Extraction and Quantification: Harvest cells after treatment (1, 6, and 24-hour timepoints) and lyse in RIPA buffer supplemented with phosphatase and protease inhibitors. Determine protein concentration using BCA assay and normalize samples to equal concentrations.
Electrophoresis and Transfer: Separate 20-30 μg of total protein per lane on 4-12% Bis-Tris gradient gels and transfer to PVDF membranes using standard protocols.
Antibody Incubation: Probe membranes with primary antibodies against pAKT (Ser473), total AKT, pS6 (Ser235/236), p4EBP1 (Thr37/46), and loading control (β-actin or GAPDH). Use species-appropriate HRP-conjugated secondary antibodies and develop with enhanced chemiluminescence substrate.
Densitometric Analysis: Quantify band intensities using ImageJ software and normalize phosphoprotein signals to both total protein and loading controls to determine inhibition kinetics.
Bleomycin-Induced Pulmonary Fibrosis Model: For evaluation of this compound in non-oncological indications, well-characterized fibrosis models provide robust assessment platforms [3]:
Animal Model Establishment: Administer bleomycin (2.5-3.0 U/kg) via intratracheal instillation to 8-10 week old C57BL/6 mice to induce pulmonary fibrosis.
Drug Treatment Protocol: Initiate this compound treatment (5-10 mg/kg/day) or vehicle control via intraperitoneal injection beginning 7 days post-bleomycin administration and continue for 14-21 days.
Functional and Histological Assessment: Evaluate lung function parameters using flexiVent system. Collect lung tissue for hydroxyproline content quantification (collagen deposition) and histopathological analysis (Masson's trichrome and H&E staining). Perform semi-quantitative fibrosis scoring using the Ashcroft scale.
PTZ-Induced Seizure Model: For neurological applications, standard seizure models demonstrate this compound efficacy [5]:
Experimental Groups: Divide male Wistar rats (200-250 g, 8 weeks old) into four groups: negative control (vehicle), positive control (phenobarbital 30 mg/kg), and this compound (5 and 10 mg/kg).
Drug Administration: Administer this compound or vehicle intraperitoneally 30 minutes prior to PTZ (70 mg/kg, IP) injection.
Seizure Monitoring: Record seizure activity for 30 minutes post-PTZ injection using Racine's scale: (1) ear/facial twitching, (2) myoclonic jerks, (3) unilateral forelimb clonus, (4) bilateral forelimb clonus with rearing, (5) generalized tonic-clonic seizures with loss of posture. Quantify latency to each stage, number of myoclonic jerks, and duration of generalized tonic-clonic seizures.
The translation of this compound from preclinical models to clinical application requires careful management of its unique safety profile:
Immune-Related Adverse Events: The immunomodulatory effects of dual δ/γ inhibition result in characteristic toxicities including diarrhea/colitis (15% grade ≥3), transaminitis (16-18% grade ≥3), and pneumonitis (5% grade ≥3). These likely reflect disruption of PI3K signaling in normal immune cells and require proactive management [1].
Infection Risk Mitigation: The pronounced immunosuppressive effects necessitate comprehensive infection prophylaxis. Guidelines recommend Pneumocystis jirovecii pneumonia (PJP) prophylaxis with trimethoprim/sulfamethoxazole and monthly cytomegalovirus (CMV) monitoring via PCR. Antiviral therapy should be initiated for increasing CMV titers, with this compound interruption for confirmed CMV viremia or end-organ damage [1].
Dose Modification Strategies: Management of treatment-emergent adverse events follows structured algorithms: for grade ≥2 diarrhea/colitis, interrupt this compound until resolution to grade ≤1, then resume at same dose for first occurrence or reduced dose (15 mg BID) for recurrence. For grade ≥3 transaminase elevations, interrupt until resolution to grade ≤1, then resume at reduced dose or permanently discontinue based on severity and recurrence [1].
The therapeutic index of this compound may be enhanced through combination approaches allowing lower dosing, as evidenced by recent spheroid models demonstrating efficacy in combination with MEK, ERK, or RAF inhibitors at reduced concentrations [6]. Additionally, ongoing research focuses on biomarker identification to select patients most likely to benefit, particularly those with PTEN loss or specific PI3K pathway mutations that may confer enhanced sensitivity [8].
This compound represents a pioneering therapeutic agent that exemplifies the successful translation of pathway knowledge into targeted clinical intervention. Its dual inhibition of PI3K-δ and PI3K-γ provides a unique mechanism simultaneously targeting malignant cell intrinsic growth pathways and the supportive tumor microenvironment. While monotherapy activity has established its role in relapsed/refractory lymphoid malignancies, the future development of this compound lies in rational combination strategies that address the limitations of monotherapy, particularly feedback reactivation of AKT and adaptive resistance mechanisms.
Duvelisib (DUV) is an oral phosphoinositide-3-kinase (PI3K) inhibitor with dual activity against both PI3K-δ and PI3K-γ isoforms. It received FDA approval in 2018 for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). The recommended clinical dosage is 25 mg administered twice daily in 28-day cycles. Effective therapeutic drug monitoring of DUV requires highly sensitive analytical methods to determine plasma concentrations in patients during therapy, as proper exposure monitoring is essential for both efficacy and safety [1] [2].
The PI3K signaling pathway plays a crucial role in intracellular signal transduction, with four catalytic subunit isoforms (α, β, δ, and γ). Dual inhibition of PI3K-δ and PI3K-γ provides complementary blockade of malignant B-cell proliferation and migration while also modulating the tumor microenvironment. This dual inhibition enhances therapeutic benefits in patients with lymphoid malignancies compared to selective inhibition of single isoforms [1] [2]. The following diagram illustrates the mechanistic pathway of this compound:
Until recently, limited analytical methods existed for DUV quantitation in biological matrices. Previous approaches included HPLC-UV and HPLC with fluorescence detection, but these often suffered from limited sensitivity, tedious extraction procedures, or long analysis times. The development of robust UPLC-ESI-MS/MS methods has addressed these limitations by providing enhanced sensitivity, improved selectivity, and higher throughput capabilities, making them ideally suited for therapeutic drug monitoring and pharmacokinetic studies [1] [3] [2].
Table 1: Comparison of Analytical Methods for this compound Quantitation
| Method Type | Linear Range (ng/mL) | LOQ (ng/mL) | LOD (ng/mL) | Sample Preparation | Analysis Time | Key Applications |
|---|---|---|---|---|---|---|
| UPLC-ESI-MS/MS [1] | 5-500 | 5 | 1.7 | Protein precipitation | <2 min | Pharmacokinetic studies, therapeutic monitoring |
| UPLC-MS/MS (Beagle Dog) [3] | 0.5-500 | 0.5 | NR | Protein precipitation | NR | Preclinical pharmacokinetics |
| HPLC-Fluorescence [2] | 5-100 | 7 | 2.12 | Protein precipitation | ~10 min | Pharmacokinetic studies |
| Microwell Fluorimetric [4] | 25-800 | 62.1 | 20.5 | Protein precipitation | High throughput | Capsule and plasma analysis |
The UPLC-ESI-MS/MS system comprises several critical components that work in concert to achieve optimal separation and detection of this compound. The core instrumentation includes a UPLC system with binary solvent delivery, autosampler with temperature control, and a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. The analytical column is a porous Hypersil BDS-C18 column (125 mm × 2 mm, 3 μm particle size), which provides excellent peak shape and resolution for both DUV and the internal standard [1].
The mobile phase composition is optimized as a mixture of ammonium formate (10 mM, pH 4.2) and acetonitrile in a ratio of 42:58 (v/v). This specific combination provides optimal ionization efficiency and chromatographic separation. The flow rate is set at 0.3 mL/min with isocratic elution, allowing for rapid analysis while maintaining peak integrity. The autosampler temperature is maintained at 10°C to ensure sample stability during the analysis sequence. Under these conditions, DUV elutes at approximately 0.58 minutes, while the internal standard ceritinib (CRB) elutes at 1.10 minutes, resulting in a total run time of less than 2 minutes per sample, enabling high-throughput analysis [1].
Mass spectrometric detection employs positive ion mode electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for selective detection. The ESI source parameters are optimized as follows: ion spray voltage of 5500 V, source temperature of 500°C, nebulizer gas (GS1) and heater gas (GS2) both set at 50 psi, and curtain gas at 25 psi. The specific MRM transitions monitored are m/z 416.2 → 176.1 for DUV and m/z 558.2 → 433.2 for ceritinib (IS), which represent the most abundant and selective product ions for each compound [1].
The compound-dependent parameters are carefully optimized to maximize sensitivity. For both DUV and IS, the declustering potential is set at 80 V, collision energy at 35 V, and collision cell exit potential at 12 V. These parameters ensure efficient fragmentation and detection while minimizing background interference. The mass spectrometer operates with a dwell time of 200 milliseconds per transition, providing sufficient data points across chromatographic peaks for accurate quantification [1].
Table 2: UPLC-ESI-MS/MS Methodology Summary
| Parameter Category | Specific Conditions | Optimized Setting |
|---|---|---|
| Chromatographic Conditions | Column | Hypersil BDS-C18 (125 mm × 2 mm, 3 μm) |
| Mobile Phase | Ammonium formate (10 mM, pH 4.2):Acetonitrile (42:58, v/v) | |
| Flow Rate | 0.3 mL/min | |
| Elution Mode | Isocratic | |
| Injection Volume | 5 μL | |
| Run Time | <2 minutes | |
| Mass Spectrometric Conditions | Ionization Source | ESI Positive |
| MRM Transition (DUV) | m/z 416.2 → 176.1 | |
| MRM Transition (IS) | m/z 558.2 → 433.2 | |
| Ion Spray Voltage | 5500 V | |
| Source Temperature | 500°C | |
| Collision Energy | 35 V |
The UPLC-ESI-MS/MS method was rigorously validated according to ICH guidelines for bioanalytical method validation. The method demonstrated excellent linearity over the concentration range of 5-500 ng/mL with a correlation coefficient (r) of 0.9999, indicating nearly perfect linear relationship between concentration and response. The limit of quantification (LOQ) was established at 5 ng/mL, while the limit of detection (LOD) was determined to be 1.7 ng/mL, providing sufficient sensitivity for therapeutic drug monitoring and pharmacokinetic studies [1].
Precision and accuracy were evaluated at multiple quality control (QC) levels. The intra-day precision expressed as relative standard deviation (RSD) ranged from 0.87% to 2.70%, while inter-day precision ranged from 1.15% to 2.95%. The accuracy of the method, expressed as percentage recovery, ranged from 94.95% to 102.21% across all QC levels, well within the acceptable criteria of ±15% for bioanalytical methods. These results confirm the method's reliability for quantitative analysis of DUV in plasma samples [1].
The extraction efficiency for DUV from plasma was evaluated using protein precipitation with methanol, which proved to be a highly effective and simple sample preparation approach. The mean recovery of DUV ranged from 94.95% to 102.21%, demonstrating consistent and efficient extraction across the analytical range. The internal standard (ceritinib) also showed consistent recovery, ensuring accurate normalization of analytical results. This simple one-step protein precipitation approach offers significant advantages over more complicated extraction methods, providing high throughput without compromising recovery [1].
Stability studies were conducted under various conditions to ensure sample integrity throughout the analytical process. DUV demonstrated excellent stability in plasma with recovery values ranging from 95.89% to 103.28% under all tested conditions. Specifically, DUV remained stable after three freeze-thaw cycles, during short-term storage at room temperature for 12 hours, and in the autosampler at 10°C for 24 hours. The RSD values for all stability tests were below 7.36%, confirming the robustness of the method for routine laboratory analysis [1].
Table 3: Method Validation Parameters for this compound UPLC-ESI-MS/MS Assay
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range (ng/mL) | 5-500 | - |
| Correlation Coefficient (r) | 0.9999 | ≥0.99 |
| LOQ (ng/mL) | 5 | - |
| LOD (ng/mL) | 1.7 | - |
| Precision (RSD%) | ||
| Intra-day | 0.87-2.70% | ≤15% |
| Inter-day | 1.15-2.95% | ≤15% |
| Accuracy (% Recovery) | 94.95-102.21% | 85-115% |
| Recovery (% Extraction) | 94.95-102.21% | Consistent |
| Robustness (% Recovery) | 97.6-101.96% | - |
| Ruggedness (% Recovery) | 98.74-102.00% | - |
Primary stock solutions of DUV and the internal standard ceritinib are prepared at a concentration of 1 mg/mL by accurately weighing 25 mg of each reference standard and dissolving them in dimethyl sulfoxide, followed by dilution with acetonitrile to a final volume of 25 mL. These stock solutions remain stable for at least one month when stored refrigerated at 8°C. Working standard solutions are prepared by serial dilution of the stock solutions with acetonitrile to concentrations ranging from 5 to 500 ng/mL for DUV and 200 ng/mL for the internal standard [1].
Calibration standards are prepared by spiking drug-free human plasma with appropriate volumes of the working standard solutions to achieve final concentrations across the validated range (5-500 ng/mL). The internal standard working solution is added to all calibration samples at a fixed concentration of 200 ng/mL. Quality control samples are prepared independently at four concentration levels: LOQ (7 ng/mL), low QC (15 ng/mL), medium QC (150 ng/mL), and high QC (400 ng/mL). All spiked plasma samples are vortex-mixed thoroughly for 30 seconds to ensure homogeneity [1].
The sample processing workflow employs a straightforward protein precipitation method that ensures efficient recovery while minimizing matrix effects. The following diagram illustrates the complete sample processing and analysis workflow:
Step-by-step procedure:
This straightforward protocol enables high sample throughput with minimal processing time, making it ideal for clinical laboratories processing large sample batches [1].
Initial system setup begins with mobile phase preparation, ensuring that the ammonium formate buffer (10 mM, pH 4.2) is freshly prepared and filtered through 0.2 μm membrane filters. The mobile phase is mixed with acetonitrile in the ratio of 42:58 (v/v) and degassed by sonication for 10 minutes. The UPLC system is equilibrated with the mobile phase for at least 30 minutes at a flow rate of 0.3 mL/min before sample analysis. The mass spectrometer is calibrated and tuned according to manufacturer specifications, with particular attention to the MRM transitions for DUV and IS [1].
Quality control procedures include the analysis of calibration standards at the beginning and end of each batch to ensure continued linear response. Quality control samples at LOQ, low, medium, and high concentrations are analyzed in duplicate with each batch of unknown samples. The acceptance criteria for QC samples require that at least 67% of all QCs and 50% at each concentration level fall within ±15% of their nominal values. System suitability tests are performed before each analytical run to verify adequate sensitivity, peak shape, and retention time stability [1].
The validated UPLC-ESI-MS/MS method has been successfully applied to pharmacokinetic studies of DUV in rats following a single oral administration of 25 mg/kg. The method demonstrated sufficient sensitivity to characterize the complete concentration-time profile of DUV, including the terminal elimination phase. The pharmacokinetic parameters derived from this analysis provided valuable information about the absorption, distribution, and elimination characteristics of DUV, which are essential for optimizing dosing regimens in clinical practice [1].
In addition to preclinical studies, this method is ideally suited for therapeutic drug monitoring in patients receiving DUV for CLL or SLL. The simple sample preparation and short analysis time enable rapid turnaround of results, allowing clinicians to make timely adjustments to therapy based on individual drug exposure. Furthermore, the method's specificity ensures accurate quantification even in patients receiving concomitant medications, as potential interferences are effectively separated chromatographically or differentiated through selective MRM detection [1] [2].
The environmental impact of the described method is minimized through several design features. The isocratic mobile phase system reduces solvent consumption compared to gradient methods, while the low flow rate of 0.3 mL/min significantly decreases acetonitrile usage. The small injection volume (5 μL) further reduces solvent consumption and waste generation. Where possible, alternative solvents with lower environmental impact should be considered, though acetonitrile remains essential for optimal chromatographic performance and ionization efficiency in ESI-MS [1].
Laboratory safety protocols must address the hazards associated with the chemicals used in this method. Personnel should wear appropriate personal protective equipment, including lab coats, gloves, and safety glasses, when handling biological samples and chemical reagents. Proper ventilation should be maintained in areas where solvents are handled, and all waste should be segregated and disposed of according to institutional regulations for organic solvents, biological materials, and chemical waste [1].
Duvelisib (DUV), commercially known as Copiktra, represents a significant advancement in the treatment of hematologic malignancies. This innovative therapeutic agent is a dual phosphoinositide-3-kinase (PI3K)-δ and PI3K-γ inhibitor that has received accelerated approval from the US Food and Drug Administration for the management of relapsed or refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma [1] [2]. The drug exerts its therapeutic effect through simultaneous inhibition of both PI3K-δ and PI3K-γ isoforms, resulting in complementary antitumor activity by directly impairing cancer cell proliferation and survival while also disrupting the supportive tumor microenvironment [1] [3]. The recommended clinical dosage is 25 mg administered twice daily as oral capsules in 28-day treatment cycles [1].
The critical importance of therapeutic drug monitoring for this compound stems from several factors that directly impact patient outcomes. Effective and safe therapy with DUV requires precise assessment of its plasma concentrations in patients during treatment, as subtherapeutic levels may lead to reduced efficacy while supratherapeutic concentrations could increase the risk of adverse effects [1]. Prior to the development of the HPLC-fluorescence method described in these application notes, existing analytical approaches for DUV quantification presented significant limitations, including tedious liquid-liquid extraction processes, relatively poor accuracy (approximately 88%), and reliance on instrumentally intensive LC-MS/MS systems that may not be readily available in all clinical or research settings [1] [4]. These methodological challenges highlighted the urgent need for a robust, sensitive, and accessible alternative for determining DUV in human plasma samples, particularly for applications in therapeutic monitoring and pharmacokinetic studies.
The HPLC-fluorescence method for this compound quantification capitalizes on the compound's inherent fluorescence properties, which enable highly sensitive and selective detection without the need for complex derivatization procedures. The method operates on the principle that when DUV molecules are excited at a specific wavelength (280 nm), they emit radiation at a longer wavelength (410 nm), producing a measurable fluorescence signal that is directly proportional to the concentration of the analyte in the sample [1]. This fundamental phenomenon provides the basis for quantification, with the fluorescence intensity serving as the analytical response.
The exceptional analytical sensitivity achieved by this method stems from several advantageous characteristics of fluorescence detection. Firstly, it offers inherent selectivity as only compounds with specific fluorophoric groups are detected, significantly reducing potential interference from non-fluorescent matrix components. Secondly, fluorescence detection typically provides lower background signals compared to UV detection, resulting in improved signal-to-noise ratios and consequently lower limits of quantification. Additionally, the method benefits from a wider linear dynamic range, allowing for accurate quantification across a broad concentration spectrum from therapeutic to toxic levels [1] [5]. These advantages collectively establish HPLC-fluorescence as a superior alternative to UV-based detection methods for DUV quantification in complex biological matrices.
When compared to other analytical approaches, the HPLC-fluorescence method for DUV quantification demonstrates several distinct advantages that make it particularly suitable for routine therapeutic monitoring and pharmacokinetic studies. The method provides an excellent balance between the sophisticated sensitivity of MS-based detection and the practical accessibility of UV-based methods. While UPLC-MS/MS techniques offer exceptional sensitivity with limits of quantification as low as 0.5-5 ng/mL [3] [4], they require substantial financial investment, specialized operational expertise, and more complex maintenance—factors that may limit their implementation in resource-constrained settings.
In contrast, the established HPLC-fluorescence method achieves a respectable limit of quantification of 7 ng/mL, which falls well within the therapeutic range required for clinical monitoring [1]. Furthermore, the method employs a simplified sample preparation protocol involving protein precipitation with methanol, eliminating the need for tedious liquid-liquid extraction procedures described in earlier methods [1]. The reduced solvent consumption and use of less hazardous mobile phases (acetonitrile:water, 25:75, v/v) also contribute to the method's eco-friendly characteristics and lower operational costs [1]. These practical advantages, combined with the widespread availability of HPLC-fluorescence instrumentation in most analytical laboratories, position this methodology as an ideal solution for high-throughput analysis of DUV in both clinical and research settings.
The sample preparation protocol for this compound quantification in plasma has been deliberately optimized for simplicity, efficiency, and reproducibility. The procedure employs a straightforward protein precipitation technique that effectively removes interfering matrix components while maintaining excellent analyte recovery. The step-by-step protocol is as follows:
Plasma Collection and Storage: Collect human plasma samples in heparinized or EDTA-treated tubes followed by centrifugation at 3000 × g for 10 minutes. Transfer the plasma layer to clean polypropylene tubes and store frozen at -20°C until analysis [1].
Thawing and Homogenization: Thaw frozen plasma samples at room temperature and vortex for 30 seconds to ensure homogeneity [1].
Aliquot Transfer: Precisely transfer 500 μL of plasma sample into a clean 1.5 mL microcentrifuge tube [1].
Internal Standard Addition: Add 50 μL of the internal standard working solution (Olaparib, 250 ng/mL) to each plasma aliquot [1].
Protein Precipitation: Add 550 μL of ice-cold methanol (HPLC grade) to the plasma sample. Vortex vigorously for 60 seconds to ensure complete protein precipitation [1].
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C using a refrigerated microcentrifuge to compact the protein pellet [1].
Supernatant Collection: Carefully transfer the clear supernatant (approximately 900 μL) to a clean autosampler vial using a micropipette, taking care not to disturb the protein pellet [1].
Chromatographic Analysis: Inject 10 μL of the prepared sample into the HPLC system for analysis [1].
This optimized preparation protocol demonstrates exceptional efficiency with minimal processing steps, requiring less than 15 minutes for batch preparation of up to 40 samples. The method achieves consistent analyte recovery exceeding 95%, significantly reducing matrix effects and maintaining sample integrity throughout the analytical process [1].
The chromatographic separation of this compound employs a set of carefully optimized parameters designed to achieve maximum resolution, efficiency, and reproducibility. The specific instrumental conditions are detailed below:
| Parameter | Specification |
|---|---|
| HPLC System | Shimadzu Corporation HPLC equipped with auto-sampler and fluorescence detector [1] |
| Analytical Column | Nucleosil CN (250 mm × 4.6 mm i.d., 5 μm particle diameter) [1] |
| Guard Column | Appropriate guard column of similar chemistry [1] |
| Mobile Phase | Acetonitrile:water (25:75, v/v) [1] |
| Flow Rate | 1.7 mL/min [1] |
| Injection Volume | 10 μL [1] |
| Column Temperature | 25 ± 2°C [1] |
| Detection | Fluorescence detection: λex = 280 nm, λem = 410 nm [1] |
| Run Time | 10 minutes [1] |
The chromatographic performance under these conditions demonstrates excellent resolution between DUV and the internal standard (Olaparib), with symmetrical peak shapes and baseline separation of analytes from potential endogenous interferents. The relatively short analysis time of 10 minutes per sample contributes to the method's high throughput capability, making it suitable for processing large sample batches typically encountered in pharmacokinetic studies and therapeutic monitoring programs [1]. The isocratic elution mode simplifies system operation and reduces equilibration time between injections, further enhancing analytical efficiency.
The accuracy and reliability of this compound quantification depend heavily on the proper preparation of calibration standards and quality control samples. The following protocol ensures precise and reproducible results:
Primary Stock Solutions: Accurately weigh 5 mg of DUV reference standard and transfer to a 5-mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to obtain a 1.0 mg/mL stock solution. Prepare similarly a 1.0 mg/mL stock solution of the internal standard (Olaparib) [1].
Working Standard Solutions: Prepare working standards of DUV by appropriate serial dilution of the stock solution with mobile phase to obtain concentrations of 1000 ng/mL and further dilutions as needed for the calibration curve [1].
Calibration Standards: Spike drug-free human plasma with appropriate volumes of DUV working standards to prepare calibration standards covering the concentration range of 5-100 ng/mL. Include a fixed concentration of internal standard (250 ng/mL) in all calibration standards [1].
Quality Control (QC) Samples: Prepare QC samples at four concentration levels: LOQ QC (7 ng/mL), low QC (20 ng/mL), medium QC (60 ng/mL), and high QC (80 ng/mL) using independent stock solutions [1].
Storage Stability: Store all standards and QC samples at -20°C in tightly sealed containers. Under these conditions, solutions remain stable for at least one month [1].
The calibration curve constructed from these standards demonstrates excellent linearity (r > 0.999) across the specified concentration range, with precision values ≤ 8.26% and accuracy ≥ 95.32%, well within acceptable limits for bioanalytical method validation [1].
The HPLC-fluorescence method has been successfully implemented in pharmacokinetic studies of this compound following administration to male Wistar rats (250 ± 30 g). The experimental design for these investigations is outlined below:
Animal Housing and Acclimatization: House rats in standard laboratory cages maintained under controlled conditions: temperature 24-27°C, relative humidity 40-60%, and regular 12 h light-dark cycles. Allow a 7-day acclimatization period before initiating the study [1].
Pre-Study Preparations: Prohibit diet for 12 hours before drug administration while allowing free access to water [1].
Dosing Protocol: Administer this compound as a single oral dose of 25 mg/kg body weight. Prepare the dosing suspension in an appropriate vehicle such as 0.5% methylcellulose [1].
Blood Sample Collection: Collect blood samples (approximately 0.3 mL each) from the retro-orbital plexus or tail vein into heparinized microcentrifuge tubes at predetermined time intervals: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose [1].
Plasma Separation: Centrifuge blood samples at 3000 × g for 10 minutes at 4°C. Carefully transfer the plasma layer to clean polypropylene tubes and store at -20°C until analysis [1].
Sample Analysis: Process and analyze plasma samples according to the sample preparation and chromatographic conditions described in previous sections [1].
This systematic approach to sample collection and processing has enabled the comprehensive characterization of this compound's pharmacokinetic profile in rats, providing valuable insights into its absorption, distribution, and elimination characteristics.
The pharmacokinetic study design for this compound incorporates strategic sampling protocols and data analysis techniques to fully elucidate the compound's disposition characteristics:
Study Groups: Utilize a minimum of six rats per study group to account for biological variability. Include control groups receiving vehicle alone when investigating formulated products [1].
Sampling Timepoints: The selected timepoints (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) provide adequate characterization of the absorption, distribution, and elimination phases of this compound [1].
Sample Volume Management: Employ microsampling techniques where possible to minimize blood volume collection, ensuring the total volume withdrawn does not exceed 10% of the total blood volume over a 24-hour period [1].
Data Collection: Record accurate sampling times relative to dosing and document any deviations from the protocol [1].
Pharmacokinetic Analysis: Process concentration-time data using non-compartmental methods with specialized pharmacokinetic software to derive fundamental parameters [1].
The implementation of this rigorous experimental design has generated valuable pharmacokinetic data for this compound, demonstrating its favorable absorption characteristics and elimination profile following oral administration in rats.
Figure 1: Experimental workflow for the pharmacokinetic study of this compound in rats using HPLC-fluorescence detection
The HPLC-fluorescence method for this compound quantification has undergone comprehensive validation according to established bioanalytical guidelines, demonstrating excellent performance across all validation parameters. The complete validation results are summarized in the table below:
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 5-100 ng/mL | - |
| Correlation Coefficient (r) | >0.999 | ≥0.995 |
| Limit of Detection (LOD) | 2.12 ng/mL | - |
| Limit of Quantification (LOQ) | 7 ng/mL | - |
| Precision (RSD%) | ≤8.26% | ≤15% |
| Accuracy (% Recovery) | ≥95.32% | 85-115% |
| Intra-day Precision (n=6) | ≤7.82% | ≤15% |
| Inter-day Precision (n=18) | ≤8.26% | ≤15% |
| Selectivity | No interference from plasma components | - |
| Carryover | Not detected | - |
The validation data conclusively demonstrates that the method exhibits exceptional sensitivity with an LOD of 2.12 ng/mL and LOQ of 7 ng/mL, sufficient for monitoring therapeutic concentrations [1]. The precision and accuracy values, with RSD ≤ 8.26% and recovery ≥ 95.32%, respectively, fall well within acceptable limits for bioanalytical methods, confirming the method's reliability for routine application [1]. Furthermore, the method demonstrated excellent selectivity with no interference from endogenous plasma components at the retention times of DUV and the internal standard, ensuring accurate quantification in biological matrices.
The stability characteristics of this compound in plasma under various storage and processing conditions were thoroughly investigated to establish appropriate handling protocols:
Short-term Temperature Stability: DUV remains stable in plasma for at least 24 hours when stored at room temperature (20-25°C), with mean recovery values of 98.7-101.3% [1].
Long-term Frozen Stability: Plasma samples containing DUV maintain stability for at least 30 days when stored at -20°C, demonstrating recovery rates of 95.9-102.8% [1].
Freeze-Thaw Stability: DUV exhibits no significant degradation after three complete freeze-thaw cycles (-20°C to room temperature), with recovery values of 96.4-103.2% [1].
Post-preparative Stability: Processed samples remain stable in the autosampler (4°C) for at least 24 hours, showing recovery rates of 97.2-101.6% [1].
Stock Solution Stability: Stock solutions of DUV (1 mg/mL in acetonitrile) retain stability for at least 30 days when stored refrigerated at 4°C [1].
The robustness of the method was evaluated by deliberately introducing small variations in critical chromatographic parameters, including mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). In all cases, the method demonstrated minimal impact on retention times, peak symmetry, and resolution, with recovery values maintained between 97.6-101.96% [1]. This comprehensive stability and robustness assessment confirms the method's suitability for routine application in pharmacokinetic studies and therapeutic drug monitoring programs.
The HPLC-fluorescence method for this compound quantification represents a significant advancement in bioanalytical techniques for this important anticancer agent. When evaluated against established validation criteria, the method demonstrates comprehensive suitability for its intended applications in therapeutic drug monitoring and pharmacokinetic studies. The achieved limit of quantification (7 ng/mL) provides adequate sensitivity for monitoring therapeutic concentrations, while the wide linear dynamic range (5-100 ng/mL) comfortably encompasses expected plasma concentrations following standard clinical dosing [1].
When positioned alongside other available analytical approaches for this compound quantification, the HPLC-fluorescence method offers a balanced combination of performance, practicality, and accessibility:
| Method | Sensitivity (LOQ) | Sample Preparation | Analysis Time | Cost | Accessibility |
|---|---|---|---|---|---|
| HPLC-Fluorescence [1] | 7 ng/mL | Simple protein precipitation | 10 min | Moderate | High |
| UPLC-MS/MS [3] | 5 ng/mL | Protein precipitation | <2 min | High | Limited |
| UPLC-MS/MS [4] | 0.5 ng/mL | Protein precipitation | <2 min | High | Limited |
| HPLC-UV [2] | ~50 ng/mL | Liquid-liquid extraction | >15 min | Low | High |
| Microwell Fluorimetry [5] | 62.1 ng/mL | Protein precipitation | Batch analysis | Low | Moderate |
The HPLC-fluorescence method occupies a strategic position in this landscape, offering significantly improved sensitivity compared to HPLC-UV and microwell fluorimetry approaches while avoiding the substantial cost and operational complexity associated with UPLC-MS/MS techniques [1] [3] [4]. This balance makes it particularly well-suited for laboratories that require robust, sensitive DUV quantification but lack access to sophisticated mass spectrometry instrumentation. The method's relatively short analysis time of 10 minutes per sample, combined with its isocratic elution profile, enables high-throughput processing of large sample batches typically encountered in pharmacokinetic studies [1].
The comprehensive validation and successful application of the HPLC-fluorescence method for this compound quantification in plasma samples confirms its suitability for routine use in both therapeutic drug monitoring and pharmacokinetic studies. The method demonstrates excellent analytical performance across all validation parameters, with particular strengths in its simplicity, sensitivity, and precision. The straightforward sample preparation protocol, based on protein precipitation with methanol, eliminates the need for complex extraction procedures while maintaining high analyte recovery and minimizing matrix effects.
The methodology's successful implementation in a rat pharmacokinetic study following a 25 mg/kg oral dose provides compelling evidence of its practical utility in preclinical research settings [1]. The method enabled complete characterization of this compound's pharmacokinetic profile, yielding valuable insights into its absorption and elimination characteristics. Furthermore, the eco-friendly aspects of the method, deriving from its low organic solvent consumption and use of relatively benign mobile phase constituents, align with contemporary principles of green chemistry.
Based on the comprehensive data presented in these application notes, the HPLC-fluorescence method for this compound quantification can be confidently recommended for implementation in both research and clinical laboratory settings. Its balanced combination of performance characteristics, practical efficiency, and accessibility positions it as a valuable analytical tool for supporting the continued development and optimal clinical use of this important anticancer agent.
Duvelisib is an oral dual inhibitor of phosphoinositide-3-kinase (PI3K)-δ and PI3K-γ, approved for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). Therapeutic drug monitoring and pharmacokinetic studies require reliable, sensitive, and high-throughput bioanalytical methods for quantifying this compound in plasma samples. Protein precipitation offers a simple and efficient sample preparation technique that eliminates the need for complex extraction procedures while maintaining adequate recovery and sensitivity for this compound quantification. These application notes provide detailed protocols and methodological considerations for implementing protein precipitation in the bioanalysis of this compound in plasma, supporting its application in therapeutic monitoring and pharmacokinetic studies [1] [2].
Protein precipitation is a straightforward sample preparation technique that involves adding an organic solvent to plasma to disrupt protein-solvent interactions, resulting in protein denaturation and precipitation. The precipitated proteins are removed by centrifugation, and the supernatant containing the analyte (this compound) is collected for analysis.
Key advantages of this method for this compound analysis include:
The technique is particularly valuable for this compound analysis in clinical settings where processing numerous patient samples efficiently is essential for therapeutic monitoring [1] [2] [3].
This protocol is adapted from the method developed and validated for this compound quantification in plasma samples, achieving a limit of quantification (LOQ) of 5 ng/mL [1].
Materials and Reagents:
Procedure:
Table 1: Chromatographic Conditions for this compound Analysis Following Protein Precipitation
| Parameter | UPLC-ESI-MS/MS Method [1] | HPLC-FD Method [2] |
|---|---|---|
| Column | Hypersil BDS-C18 (125 mm × 2 mm, 3 μm) | Nucleosil CN (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Ammonium formate (10 mM, pH 4.2):ACN (42:58, v/v) | Acetonitrile:Water (25:75, v/v) |
| Flow Rate | 0.3 mL/min | 1.7 mL/min |
| Injection Volume | 5 μL | 10 μL |
| Analysis Time | 1.10 min (total run time) | ~10 min (total run time) |
| Detection | ESI-MS/MS with MRM | Fluorescence (λ_ex 280 nm, λ_em 410 nm) |
| Internal Standard | Ceritinib | Olaparib |
The protein precipitation method for this compound has been extensively validated according to International Conference on Harmonization (ICH) guidelines and FDA bioanalytical method validation guidelines [1] [4].
Table 2: Validation Parameters for this compound Analysis Following Protein Precipitation
| Validation Parameter | UPLC-ESI-MS/MS Method [1] | HPLC-FD Method [2] |
|---|---|---|
| Linear Range | 5–500 ng/mL | 5–100 ng/mL |
| Correlation Coefficient (r²) | 0.9999 | >0.999 |
| Limit of Detection (LOD) | 1.7 ng/mL | 2.12 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL | 7 ng/mL |
| Precision (RSD%) | <2.70% | ≤8.26% |
| Accuracy (% Recovery) | 94.95–102.21% | ≥95.32% |
| Carry-over | Not detected | Not detected |
| Robustness (% Recovery) | 97.6–101.96% | Not specified |
The protein precipitation method for this compound plasma sample preparation has been successfully applied in various research contexts:
The method has enabled pharmacokinetic investigations of this compound in rat models following oral administration of a single 25 mg/kg dose. The simple protein precipitation protocol allowed for efficient processing of multiple time-point samples, facilitating comprehensive pharmacokinetic profiling [1] [2].
The method's sensitivity (LOQ of 5 ng/mL) and precision (RSD <2.70%) make it suitable for therapeutic monitoring of this compound in patients with CLL and SLL during treatment cycles. The straightforward sample preparation is particularly advantageous for clinical laboratories processing numerous patient samples [1] [3].
The protein precipitation approach has demonstrated excellent transferability between different analytical platforms, including:
Low Recovery Rates:
Matrix Effects:
Chromatographic Issues:
Sample Stability:
The protein precipitation method provides a robust, simple, and efficient approach for this compound sample preparation from plasma matrices. The method demonstrates excellent reproducibility, accuracy, and precision across multiple analytical platforms, making it suitable for various applications including therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical development. The minimal sample preparation steps reduce potential sources of error while maintaining the sensitivity required for clinical decision-making, offering an optimal balance between practicality and performance for this compound bioanalysis.
Duvelisib (DUV) is an oral dual phosphoinositide-3-kinase (PI3K)-δ and PI3K-γ inhibitor approved for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) [1] [2]. Therapeutic drug monitoring is crucial for ensuring its efficacy and safety, requiring highly sensitive and reliable bioanalytical methods. This document provides a detailed protocol for a validated UPLC-ESI-MS/MS method for the quantification of this compound in plasma, developed in accordance with ICH M10 guidelines for bioanalytical method validation [3] [4]. The method features a simple sample preparation protocol, high sensitivity, and a short analysis time, making it suitable for high-throughput applications in clinical laboratories and pharmacokinetic studies [1] [2].
The following workflow outlines the complete procedure from sample preparation to data analysis:
Chromatographic Conditions:
Mass Spectrometric Conditions:
The method was comprehensively validated according to ICH M10 guidelines [3] [4]. The following table summarizes the key validation parameters and their results:
Table 1: Summary of Method Validation Parameters and Results
| Validation Parameter | Result | Acceptance Criteria | Reference |
|---|---|---|---|
| Linear Range | 5 - 500 ng/mL | - | [1] [2] |
| Correlation Coefficient (r²) | 0.9999 | Typically ≥ 0.99 | [1] [2] |
| Limit of Detection (LOD) | 1.7 ng/mL | - | [1] [2] |
| Limit of Quantification (LOQ) | 5 ng/mL | - | [1] [2] |
| Accuracy (% Recovery) | 94.95 - 102.21% | Typically 85-115% | [1] |
| Precision (RSD) | < 2.70% | Typically ≤ 15% | [1] |
| Robustness (% Recovery) | 97.6 - 101.96% | Consistent performance with deliberate variations | [1] |
| Ruggedness (% Recovery) | 98.74 - 102.00% | Consistent performance between different analysts/instruments | [1] |
| Stability (% Recovery) | 95.89 - 103.28% | Stable under various analytical conditions | [1] |
The validated method was successfully applied to a pharmacokinetic study in rats.
Table 2: Pharmacokinetic Study Parameters and Application
| Parameter | Description |
|---|---|
| Animal Model | Healthy male Wistar rats [2] |
| Dosage | Single oral dose of 25 mg/kg this compound [1] [2] |
| Sample Collection | Plasma samples collected at various time points post-dose |
| Analysis | Processed and analyzed using the described UPLC-ESI-MS/MS protocol |
| Method Performance | Successfully quantified DUV concentrations in all study samples, demonstrating practical applicability [1] [2] |
Peripheral T-cell lymphomas (PTCL) and cutaneous T-cell lymphomas (CTCL) represent rare, heterogeneous, and often aggressive non-Hodgkin lymphomas with limited treatment options. Patients with relapsed or refractory disease face a particularly poor prognosis, with a median overall survival of just 6-12 months and single-agent response rates typically ranging from 20-35% [1]. The phosphatidylinositol 3-kinase (PI3K) pathway has been recognized as a crucial signaling node in lymphoid malignancies, with constitutive activation occurring frequently in T-cell lymphomas through various mechanisms including oncogenic drivers, PI3K pathway mutations, or PTEN inactivation [1]. This molecular understanding provides the fundamental rationale for targeting PI3K signaling in T-cell malignancies.
The combination of duvelisib (a PI3K-δ/γ inhibitor) and romidepsin (a histone deacetylase inhibitor) represents an innovative approach to addressing the unmet needs in relapsed/refractory T-cell lymphoma. The scientific premise for this combination stems from several key observations: this compound demonstrated promising single-agent activity in T-cell lymphomas but was limited by significant hepatotoxicity at therapeutically relevant doses (57% rate of transaminase elevation at 75 mg twice daily) [1]. Early signals from phase I investigation suggested that the addition of romidepsin could potentially attenuate PI3K inhibitor-driven toxicity while simultaneously enhancing anti-tumor efficacy [1]. This unique combination strategy aims to leverage the complementary mechanisms of action of both agents while mitigating the dose-limiting toxicities that have hampered PI3K inhibitor development.
The combination of this compound and romidepsin exerts its therapeutic effects through complementary mechanisms that target both malignant T-cells and the tumor microenvironment:
This compound is an orally bioavailable, potent, and selective small-molecule inhibitor of PI3K-δ and PI3K-γ isoforms, which are preferentially expressed in leukocytes and play non-redundant roles in T-cell development and function [1] [2]. PI3K-δ inhibition directly targets malignant T-cell proliferation and survival through cell-autonomous mechanisms, particularly in tumors with constitutive AKT activation [3]. Simultaneously, PI3K-γ inhibition modulates the tumor microenvironment by reprogramming tumor-associated macrophages from immunosuppressive M2-like phenotypes to inflammatory M1-like phenotypes, thereby restoring anti-tumor immune responses [3].
Romidepsin is a cyclic depsipeptide that potently inhibits class I histone deacetylases (HDACs), leading to histone hyperacetylation, chromatin remodeling, and altered gene expression [4]. Beyond this epigenetic modulation, romidepsin exerts multifaceted effects on malignant T-cells including: production of reactive oxygen species (ROS), decreased mitochondrial membrane potential, DNA damage response, inhibition of PI3K/AKT/mTOR and β-catenin pro-survival pathways, and activation of stress-mediated signaling including SAPK/JNK and unfolded protein response [4].
The combination demonstrates synergistic activity by simultaneously targeting multiple survival pathways in malignant T-cells. Preclinical studies have shown that romidepsin directly inhibits the PI3K/AKT/mTOR pathway, creating a complementary mechanism with this compound's targeted inhibition of PI3K signaling [4]. This multi-pronged approach enhances malignant cell killing while potentially mitigating compensatory resistance mechanisms that often limit single-agent efficacy.
Figure 1: Mechanism of Action of this compound and Romidepsin Combination Therapy. The diagram illustrates the complementary signaling pathways targeted by this compound (PI3K-δ/γ inhibition) and romidepsin (HDAC inhibition), culminating in coordinated malignant T-cell death and immune modulation.
The phase Ib/IIa clinical trial (NCT02783625) evaluated this compound in combination with either romidepsin or bortezomib in patients with relapsed/refractory T-cell lymphoma. The study demonstrated superior efficacy for the this compound-romidepsin combination compared to this compound-bortezomib across multiple endpoints [1]. The primary endpoint was to determine the safety and maximum tolerated dose, which was established as this compound 75 mg twice daily when combined with romidepsin 10 mg/m² on days 1, 8, and 15 of a 28-day cycle [1] [5].
Table 1: Efficacy Outcomes from Phase Ib/IIa Trial of this compound-Based Combinations
| Parameter | This compound + Romidepsin (n=64) | This compound + Bortezomib (n=32) |
|---|---|---|
| Overall Response Rate (ORR) | 55% (35/64) | 34% (11/32) |
| Complete Response Rate (CRR) | 34% (22/64) | 13% (4/32) |
| Median PFS (PTCL) | 6.8 months (95% CI, 4.0-NR) | Not reported |
| Median PFS (CTCL) | 5.3 months (95% CI, 2.8-NR) | Not reported |
| Time to Response | 1.9 months (IQR, 1.7-2.6) | Not reported |
| Duration of Response | 21 months | Not reported |
Among patients with specific PTCL subtypes treated with this compound-romidepsin at the maximum tolerated dose, notable differential responses were observed. For angioimmunoblastic T-cell lymphoma (AITL), the ORR was 71% with a CR rate of 65%, while PTCL not otherwise specified (PTCL-NOS) showed an ORR of 47% with 29% CR rate [5]. Anaplastic large cell lymphoma (ALCL) demonstrated particularly high sensitivity to the combination with an ORR of 100% and CR rate of 67% [5]. These differential responses across histological subtypes highlight the importance of molecular stratification in treatment selection.
Real-world evidence has corroborated the clinical trial findings, demonstrating the translational potential of this combination in routine practice. A multicenter, retrospective analysis of 38 patients with relapsed/refractory PTCL treated with this compound-romidepsin reported an ORR of 61% and CR rate of 47%, with particularly impressive outcomes in nodal T follicular helper (nTFH) lymphoma subtypes (ORR 82%, CR 71%) compared to non-nTFH subtypes (ORR 43%, CR 29%) [6].
Table 2: Real-World Outcomes of this compound-Romidepsin in Relapsed/Refractory PTCL
| Efficacy Parameter | Overall Cohort (n=38) | nTFH Subtype (n=17) | Non-nTFH Subtype (n=21) |
|---|---|---|---|
| Overall Response Rate | 61% | 82% | 43% |
| Complete Response Rate | 47% | 71% | 29% |
| Median PFS | 11 months (nTFH) vs 3.3 months (non-nTFH) | 11 months | 3.3 months |
| Median OS | 16 months (nTFH) vs 8.3 months (non-nTFH) | 16 months | 8.3 months |
| Bridging to Allo-HSCT | 29% (11/38) | Not reported | Not reported |
A critical application of this combination has been its role as a bridge to allogeneic stem cell transplantation, which remains the only curative option for eligible patients with relapsed T-cell lymphomas. In a series of 17 patients who achieved response to this compound-romidepsin, 11 were successfully bridged to allogeneic transplantation with a subsequent survival rate of 100% compared to 45% in the non-transplanted group [7]. This underscores the potential of this regimen to induce deep responses sufficient to enable definitive curative therapy in appropriate candidates.
The combination of this compound and romidepsin demonstrates a manageable safety profile with distinct adverse events that require proactive management. Importantly, the addition of romidepsin appears to mitigate the hepatotoxicity associated with this compound monotherapy, with grade 3/4 transaminitis occurring in 14% of combination therapy patients compared to 40% with this compound monotherapy at the same dose [1].
Table 3: Adverse Events Associated with this compound-Romidepsin Combination
| Adverse Event | All Grades Incidence | Grade 3/4 Incidence | Management Recommendations |
|---|---|---|---|
| Neutropenia | Common | 39-42% | Growth factor support, dose interruption, monitoring for infections |
| Thrombocytopenia | Common | 10% | Dose modification, transfusion support |
| Transaminitis | 14% (Gr 3/4) | 14% | Regular monitoring of LFTs, dose interruption/reduction |
| Diarrhea/Colitis | Common | 12% | Antidiarrheals, corticosteroid administration |
| Fatigue | 37% | Not specified | Symptomatic management, dose scheduling adjustments |
| Infections | Common | 12% | Prophylaxis for PJP and VZV, vigilant monitoring |
| Rash | Common | 8% | Topical/oral corticosteroids, antihistamines |
The most common hematologic toxicities included neutropenia (42%), which was typically manageable with growth factor support and dose modifications [1]. Notable non-hematologic toxicities included fatigue (37%), diarrhea, and transaminitis, though the latter occurred at substantially lower rates than historically observed with this compound monotherapy [1]. The mortality rate directly attributable to treatment toxicities was low, with only one treatment-related death reported in the real-world cohort [6].
Exploratory biomarker analyses have identified potential molecular correlates of response and resistance to this compound-romidepsin combination therapy:
These biomarker findings require validation in larger prospective studies but highlight the potential for molecularly guided patient selection in future clinical applications of this combination regimen.
The recommended phase II dose established from phase I investigation is:
Some real-world protocols have implemented a modified dosing approach with this compound dose reduction to 25 mg twice daily from cycle 3 onward to enhance long-term tolerability while maintaining efficacy [8]. Treatment should be continued until disease progression, unacceptable toxicity, or bridging to allogeneic stem cell transplantation in eligible candidates.
Proactive supportive care is essential for the safe administration of this compound-romidepsin combination therapy:
Infection prophylaxis: All patients should receive prophylaxis against Pneumocystis jirovecii pneumonia (PJP) and varicella zoster virus (VZV) [1] [8]. Antifungal prophylaxis with nystatin or fluconazole is encouraged but not mandatory [1].
Laboratory monitoring: Complete blood counts should be monitored weekly during the first two cycles, then prior to each cycle. Hepatic function tests (ALT, AST, bilirubin) should be monitored at least every two weeks during the first two cycles, then monthly thereafter [1] [5].
Pre-medication: Romidepsin infusion should be preceded by antiemetics as needed. Consider serotonin receptor antagonists for nausea prevention [5].
Dose modifications: Guidelines for dose modification based on adverse events:
In vitro models for evaluating the combination's mechanism of action and synergistic potential:
Cell proliferation assays: Utilize the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay or CellTiter-Glo Luminescent Cell Viability assay in T-cell lymphoma lines (e.g., PEER, SUPT1) and primary patient-derived samples. Seed cells in 384-well format at appropriate density (e.g., 5,000 cells/well), treat with serial dilutions of this compound (0.1 nM - 10 μM) and romidepsin (0.1 nM - 100 nM) alone and in combination for 48-72 hours. Measure viability using luminescence/absorbance and calculate combination indices using CalcuSyn software [4] [3].
Apoptosis detection: Perform Annexin V/7-AAD staining with flow cytometric analysis. Treat T-cell lymphoma lines with IC50 concentrations of this compound and romidepsin alone and in combination for 48 hours. Harvest cells, stain with Annexin V-FLUOS and 7-aminoactinomycin D, and analyze using flow cytometry (e.g., Muse Cell Analyzer). Include untreated and single-agent treated controls for comparison [4].
Western blot analysis: Assess effects on signaling pathways by harvesting protein lysates from treated cells after 48-hour exposure to this compound (1 μM), romidepsin (10 nM), or combination. Separate proteins by SDS-PAGE, transfer to membranes, and probe with antibodies against pAKT (Ser473), total AKT, acetyl-histone H3, PARP cleavage products, and β-actin as loading control. Use enhanced chemiluminescence for detection [4].
Comprehensive biomarker assessment to identify correlates of response and resistance:
Genetic mutation profiling: Perform targeted next-generation sequencing of known T-cell lymphoma-associated genes (TET2, RHOA, VAV1, TP53, DNMT3A) using DNA extracted from tumor tissue collected prior to treatment. Utilize Illumina platforms with minimum coverage of 500x. Correlate mutation status with clinical response outcomes [5].
Cytokine profiling: Quantify serum cytokine levels (IL-6, IL-10, TNF-α, IFN-γ) using multiplex immunoassays (Luminex platform) from peripheral blood samples collected at baseline, cycle 1 day 22, and progression. Compare cytokine dynamics between responders and non-responders [3].
Transcriptomic analysis: Isolve RNA from pretreatment tumor specimens using TRIzol method. Perform RNA sequencing and gene set enrichment analysis (GSEA) to identify transcriptional signatures associated with response. Focus on PI3K signaling pathway genes and T follicular helper cell signatures [5].
The this compound and romidepsin combination represents a promising therapeutic approach for relapsed/refractory T-cell lymphomas, particularly in the bridging to transplant setting. Ongoing investigation continues to refine patient selection biomarkers and optimize dosing strategies to maximize efficacy while minimizing toxicities.
This document outlines the protocol for a phase Ib/IIa clinical trial evaluating duvelisib-based combinations in patients with relapsed or refractory T-cell lymphoma (TCL). The trial investigates the hypothesis that combining the PI3K-δ/γ inhibitor this compound with other agents can enhance anti-tumor efficacy while mitigating the inflammatory toxicities often associated with PI3K inhibition [1].
The dual inhibition of PI3K-δ and PI3K-γ by this compound is critical: the δ isoform is essential for malignant lymphocyte proliferation and survival, while the γ isoform plays a key role in the tumor microenvironment and inflammatory signaling [2] [1]. Preclinical data indicated that this compound induces cell death in T-cell lymphoma lines with constitutive PI3K pathway activation and can re-educate tumor-associated macrophages toward an inflammatory, anti-tumor phenotype [1]. The trial combined this compound with either romidepsin (a histone deacetylase inhibitor) or bortezomib (a proteasome inhibitor), with subsequent analyses revealing that the romidepsin combination was notably more effective and better at mitigating toxicity [1].
1. Study Design
2. Patient Population and Key Eligibility Criteria The study enrolled 105 adults with pathologically confirmed TCL (including Peripheral T-Cell Lymphoma [PTCL] and Cutaneous T-Cell Lymphoma [CTCL]) who had relapsed after or were refractory to at least one prior systemic therapy [1].
Table 1: Key Baseline Demographic and Disease Characteristics
| Characteristic | Arm A (this compound + Romidepsin) (n=66) | Arm B (this compound + Bortezomib) (n=32) |
|---|---|---|
| Median Age (years) | 62 (Overall study population) | 62 (Overall study population) |
| Sex (% Male) | 62% (Overall study population) | 62% (Overall study population) |
| Disease Type | PTCL and CTCL | PTCL and CTCL |
| Prior Systemic Therapies | ≥ 1 line | ≥ 1 line |
| ECOG Performance Status | ≤ 2 | ≤ 2 |
Key exclusion criteria included prior discontinuation of this compound, romidepsin (for Arm A), or bortezomib (for Arm B) due to toxicity [1].
3. Dosing and Treatment Schedule The MTDs were determined during the Phase Ib dose escalation.
1. Primary Endpoint: Safety and Tolerability The combination of this compound and romidepsin demonstrated a more favorable safety profile compared to historical data on this compound monotherapy, particularly a reduction in severe hepatotoxicity [1].
Table 2: Summary of Most Common Adverse Events (AEs) and Key Efficacy Metrics
| Parameter | Arm A (this compound + Romidepsin) (n=59-64) | Arm B (this compound + Bortezomib) (n=23-32) |
|---|---|---|
| Most Common AEs | Neutropenia (42%), Fatigue (37%) | Diarrhea (48%), Neutropenia (30%) |
| Grade 3/4 Hepatotoxicity | 14% | Not Specified |
| Overall Response Rate (ORR) | 55% (35/64) | 34% (11/32) |
| Complete Response (CR) Rate | 34% (22/64) | 13% (4/32) |
| ORR in PTCL Subgroup | 56% (27/48) | Not Specified |
| CR in PTCL Subgroup | 44% (21/48) | Not Specified |
2. Secondary Endpoints: Efficacy Outcomes As shown in Table 2, Arm A (this compound + romidepsin) showed superior efficacy, with over half of the patients achieving a response. Exploratory analyses indicated that responses were particularly increased in patients with a follicular helper T-cell (TFH) subtype of PTCL [1].
1. Pharmacokinetic (PK) Sample Analysis Protocol While the primary clinical paper did not detail PK methods, a validated high-performance liquid chromatography (HPLC) method with fluorescence detection exists for quantifying this compound in plasma and can be adapted for therapeutic drug monitoring in this context [3].
2. Correlative Biomarker Studies Protocol The trial included exploratory biomarker analyses on peripheral blood and tumor tissue to correlate with response and toxicity [1].
The following diagram illustrates the mechanistic rationale for the this compound and romidepsin combination and the subsequent experimental workflow for the correlative studies.
The established dosing for duvelisib is for the treatment of specific B-cell malignancies.
Standard Dosage and Administration
| Parameter | Specification |
|---|---|
| Indication | Relapsed/refractory CLL or SLL after at least 2 prior therapies [1] [2] [3] |
| Recommended Dosage | 25 mg orally, twice daily [1] [2] [3] |
| Cycle Duration | 28-day continuous cycles [2] [3] |
| Administration | With or without food. Capsule must be swallowed whole [2] [3]. |
| Treatment Duration | Until disease progression or unacceptable toxicity [2] [3] |
Required Supportive Care
Emerging evidence from the phase II PRIMO trial supports an initial higher-dose regimen for aggressive T-cell lymphomas.
PRIMO Trial Dose-Optimization Phase (N=33)
| Parameter | Cohort 1 | Cohort 2 |
|---|---|---|
| Initial Dose | 25 mg BID [5] | 75 mg BID [5] |
| Overall Response Rate (ORR) by IRC | 40% [5] | 62% [5] |
| Complete Response (CR) Rate | 5 patients [5] | 4 patients [5] |
| Pharmacokinetic Exposure | Reference exposure [5] | ~2-fold increase vs. 25 mg BID [5] |
| Discontinuations due to Adverse Events | 30% [5] | 8% [5] |
Proposed Dosing Strategy from PRIMO Trial The trial concluded that starting with a higher dose is more effective for aggressive diseases. The expansion phase of the PRIMO trial will investigate a specific induction-maintenance strategy [5]:
This compound carries serious and sometimes fatal toxicities, necessitating vigilant monitoring and proactive management [2] [3] [4].
Recommended Dose Modification Strategy
| Adverse Reaction | Management Action |
|---|---|
| Any Grade 3 or higher adverse reaction | Withhold therapy until resolved. Resume at 15 mg BID or discontinue [2] [3]. |
| Inability to tolerate 15 mg BID | Permanently discontinue this compound [2] [3]. |
| Confirmed Pneumocystis jirovecii pneumonia (PJP) | Permanently discontinue [2] [3]. |
| Concomitant use with strong CYP3A4 inhibitors | Reduce this compound dose to 15 mg BID [2] [3]. |
The workflow for managing key adverse reactions is as follows:
The 75 mg BID initial dosing strategy for this compound represents a rational, response-adapted approach for aggressive lymphomas. This regimen leverages higher initial drug exposure to achieve rapid cytoreduction, followed by dose reduction to improve long-term tolerability.
For researchers designing clinical trials, this model provides a valuable framework for optimizing the benefit-risk profile of novel oncology agents, particularly in settings of high unmet medical need.
The following table summarizes the official dose modification guidelines for managing elevated liver enzymes during Duvelisib treatment [1].
| Severity Grade (Based on ULN) | Action | Monitoring Requirement after Dose Modification |
|---|---|---|
| Grade 2 (3 to 5x ULN) | Maintain current dose. | Monitor liver tests at least weekly until levels return to <3x ULN. |
| Grade 3 (>5 to 20x ULN) | Withhold this compound. | Monitor at least weekly until levels return to <3x ULN. |
| First occurrence: Resume at the same dose. | ||
| Subsequent occurrence: Resume at a reduced dose. | ||
| Grade 4 (>20x ULN) | Permanently discontinue this compound. | - |
ULN: Upper Limit of Normal.
The table below summarizes key quantitative data on hepatotoxicity from clinical trials, which is crucial for anticipating and understanding this adverse event in a research setting [2].
| Parameter | Incidence in Clinical Trials |
|---|---|
| Any Serum Enzyme Elevation | 39% - 57% of patients |
| Elevations >5 times ULN | 3% - 8% of patients |
| Typical Time to Onset | 4 - 12 weeks after starting therapy |
| Concurrent enzyme & bilirubin elevation (Hy's Law cases) | Approximately 2% of patients (no clinically apparent liver injury with jaundice was reported) |
For scientists investigating this compound's mechanisms and toxicological profile, consider these aspects informed by the clinical data:
| Combination Partner | Clinical Trial Phase | Key Mechanism for Toxicity Mitigation | Impact on Immune-Mediated Toxicities |
|---|---|---|---|
| Romidepsin (HDAC inhibitor) | Ib/IIa [1] | Reduces circulating inflammatory mediators and inflammatory gene expression in myeloid cells [1]. | Significantly reduced grade 3/4 hepatotoxicity (14% with combo vs 40% with monotherapy) [1]. |
| Ruxolitinib (JAK inhibitor) | I/II [2] | Inhibits JAK/STAT signaling pathway; specific mechanism for reducing this compound toxicity under investigation [2]. | Lower incidence of dermatologic adverse events (DAEs) vs monotherapy (5.7% vs 31.9%) [3]. |
| Bortezomib (Proteasome inhibitor) | Ib/IIa [1] | Studied for efficacy; specific protective mechanism against this compound toxicity not confirmed [1]. | Lower incidence of dermatologic adverse events (DAEs) vs monotherapy (17.4% vs 31.9%) [3]. |
| Chemoimmunotherapy (FCR) | Ib/II [4] | Utilizes chemoimmunotherapy to dampen the overall immune response [4]. | Immune-mediated toxicities occurred but were manageable in most cases in a frontline setting [4]. |
Here are the detailed methodologies for the key clinical studies that demonstrated reduced toxicity.
This trial demonstrated that romidepsin not only enhanced efficacy but also allowed for a higher dose of this compound while reducing hepatotoxicity [1].
This combination is particularly relevant for lymphomas with JAK/STAT pathway activation, such as T-follicular helper (TFH) lymphoma [2].
The diagram below illustrates the proposed biological mechanisms by which romidepsin and ruxolitinib may mitigate this compound-induced toxicities.
Q1: What is the biological rationale for combining this compound with romidepsin to reduce toxicity? The combination appears to work through a synergistic immunomodulatory effect. While this compound inhibits PI3K-δ/γ and can provoke inflammation, romidepsin, as an HDAC inhibitor, modulates gene expression. The clinical study found that the combination was associated with reductions in circulating inflammatory mediators and inflammatory gene expression in myeloid cells, which correlates with the observed decrease in severe hepatotoxicity [1].
Q2: Are the protective effects against dermatologic adverse events (DAEs) consistent across different this compound combinations? Yes, this appears to be a broader phenomenon. A retrospective study found that the incidence of DAEs was significantly lower with several combination regimens compared to this compound monotherapy. Patients on single-agent this compound were 2.9 times more likely to develop a DAE than those on combination therapy. This supports the concept that certain combination partners can have a moderating effect on the immune-mediated skin toxicities associated with PI3K inhibition [3].
Q3: What is a critical safety consideration for designing a clinical trial with this compound combinations? Universal prophylaxis is a critical standard. Based on findings from multiple trials, your protocol should mandate prophylaxis against Pneumocystis jirovecii pneumonia (PJP) and herpes zoster virus for all patients receiving this compound combinations to prevent opportunistic infections [1] [2].
| Aspect | Clinical Presentation & Monitoring | Recommended Management Strategies | Key Supporting Data |
|---|
| Clinical Presentation | Can range from low-grade, responsive diarrhea to severe or life-threatening colitis [1] [2]. Symptoms include:
Understanding the underlying pathophysiology is crucial for developing mitigation strategies.
Recent Quantitative Systems Pharmacology (QSP) modeling suggests that colitis development is not due to inhibition of a single PI3K isoform but rather a synergistic effect of inhibiting both PI3K-δ and PI3K-α [5].
The following diagram illustrates this proposed synergistic pathway.
The QSP model mentioned offers a robust in silico framework for hypothesis testing [5]. The general workflow can be adapted for experimental research.
Objective: To investigate the synergistic role of PI3K-α and PI3K-δ inhibition in colitis using a mechanistic model. Methodology Overview:
The table below summarizes the core prophylaxis strategies directly implemented in this compound clinical trials.
| Prophylaxis Target | Mandatory Prophylaxis | Supporting Evidence |
|---|---|---|
| Pneumocystis jirovecii Pneumonia (PJP) | Yes – All patients receive PJP prophylaxis [1] | Clinical trial protocol for this compound + romidepsin/bortezomib [1] |
| Varicella-Zoster Virus (VZV) | Yes – All patients receive VZV prophylaxis [1] | Clinical trial protocol for this compound + romidepsin/bortezomib [1] |
The following workflow outlines the key decision points for managing infection risk in a patient or study subject receiving this compound:
The table below summarizes the incidence of key hematological adverse events (AEs) observed in clinical trials for patients with chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL). Data is derived from a phase 1 study of duvelisib in advanced hematologic malignancies [1] [2].
| Hematological Adverse Event | Relapsed/Refractory Patients (All Doses, n=55) | Treatment-Naïve Patients (25 mg BID, n=18) |
|---|---|---|
| Neutropenia (Grade ≥3) | 44% | 33% |
| Anemia (Grade ≥3) | Information not specified in search results | Information not specified in search results |
| Thrombocytopenia (Grade ≥3) | 14% (across all hematologic malignancies, n=210) [2] | Information not specified in search results |
> Important Note: The U.S. Food and Drug Administration (FDA) has issued a warning that this compound may be associated with an increased risk of death and serious side effects compared to other medicines in patients with leukemia and lymphoma [3].
This compound is an oral dual inhibitor of phosphoinositide-3-kinase (PI3K)-δ and -γ isoforms. These isoforms are primarily expressed in hematopoietic cells, explaining the on-target hematological effects [4].
The following diagram illustrates the mechanism of action and downstream effects relevant to hematological toxicity.
For laboratory studies, the following methodologies from clinical trials can be adapted as robust protocols to monitor the biological and toxic effects of this compound.
Q1: What was the maximum tolerated dose (MTD) established in early clinical trials, and what dose was selected for later-stage studies?
Q2: What are the recommended safety prophylaxis measures for patients or animal models on this compound?
Q3: How effective is this compound in high-risk CLL patients?
This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme [1] [2]. Consequently, co-administration with drugs that affect this pathway can significantly alter this compound's plasma concentration, leading to reduced efficacy or increased toxicity.
The table below summarizes the management strategies for concomitant use with CYP3A4 modulators.
| Interacting Drug Class | Mechanism of Interaction | Clinical Impact | Recommended Management |
|---|---|---|---|
| Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine, Phenytoin, St. John's Wort) [3] | Increase metabolism of this compound [3] [4] | Decreased this compound plasma concentration; may reduce efficacy [3] [4] | Avoid co-administration [5] [3] [4] |
| Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Clarithromycin, Itraconazole) [3] | Decrease metabolism of this compound [3] [4] | Increased this compound plasma concentration; may increase risk of toxicities [5] [3] | Reduce this compound dose to 15 mg twice daily during co-administration [5] [3] [4] |
| Sensitive CYP3A4 Substrates | This compound may inhibit the metabolism of other CYP3A4 substrate drugs [4] | Increased plasma concentration of the co-administered drug, raising its toxicity risk [4] | Monitor for signs of toxicities of the co-administered substrate. Consider reducing the dose of the sensitive substrate [4] |
When designing clinical trials involving this compound, implement the following protocols to manage DDIs:
This detailed protocol is essential when co-administration with a strong CYP3A4 inhibitor cannot be avoided.
The following diagram illustrates the key metabolic and interaction pathways of this compound, providing a visual reference for the mechanisms described.
To effectively implement these strategies in a research or clinical setting, specific protocols and management guidelines are essential.
This combination has shown promise in enhancing efficacy while reducing specific this compound-related toxicities, particularly hepatotoxicity [1].
Effective management of adverse events (AEs) is critical for enabling extended therapy. The following table and logic outline standard, protocol-based interventions [2].
| Adverse Event | Severity | Recommended Action |
|---|---|---|
| Diarrhea/Colitis | Grade 1-2 (responsive) | Supportive care (antidiarrheals); monitor weekly. |
| Grade 1-2 (unresponsive) or Grade 3 | Withhold this compound. Treat with enteric-acting steroids (e.g., budesonide) or systemic steroids. Resume at a reduced dose upon resolution. | |
| Life-threatening | Permanently discontinue this compound. | |
| Rash/Cutaneous Reactions | Grade 1-2 | Supportive care (emollients, antihistamines, topical steroids); monitor closely. |
| Grade 3 | Withhold until resolved. Supportive care. Resume at a reduced dose. | |
| SJS, TEN, DRESS (any grade) | Permanently discontinue this compound. | |
| Hepatotoxicity | Grade 3 (>5-20x ULN) | Withhold this compound. Monitor weekly until resolution. Resume at same or reduced dose. |
| Grade 4 (>20x ULN) | Permanently discontinue this compound. | |
| Neutropenia | ANC <0.5 Gi/L | Withhold this compound. Monitor until ANC >0.5 Gi/L. Resume at same or reduced dose. |
| Infection | Grade 3 or higher | Withhold this compound until infection resolves. |
| Confirmed PJP | Permanently discontinue this compound. | |
| CMV infection or viremia | Withhold until resolved. Monitor monthly via PCR or antigen test if resumed. |
The decision-making process for managing these AEs, particularly the most common ones, can be visualized as follows:
The search results point to ongoing areas of investigation for further improving this compound's therapeutic index [3] [1]:
| Toxicity | Incidence & Onset | Key Management Strategies | Dose Modification Guidance |
|---|
| Diarrhea/Colitis [1] [2] | - Any Grade: 43% [3]
For the research and development context, here are key experimental findings and protocol considerations related to this compound toxicities.
The diagram below outlines the core mechanism of action of this compound and a logical workflow for managing its key toxicities in a research or clinical setting.
| Metric | Duvelisib (n=160) | Ofatumumab (n=159) |
|---|---|---|
| Median PFS (IRC) | 13.3 months [1] [2] [3] | 9.9 months [1] [2] [3] |
| PFS Hazard Ratio (HR) | 0.52 (P < .0001) [1] [2] | - |
| Median PFS in del(17p)/TP53 mut patients | 12.7 months [4] | 9.0 months [4] |
| Overall Response Rate (ORR) | 74% (P < .0001) [1] [2] [4] | 45% [1] [2] [4] |
| Common Adverse Events (AEs) | Diarrhea, neutropenia, pyrexia, nausea, anemia, cough [1] [2] | Neutropenia, infusion reactions [1] [2] |
| Notable Serious Toxicities | Infections, diarrhea/colitis, pneumonitis, hepatotoxicity [5] [3] | - |
The data in the table above originates from the global, multicenter, randomized, open-label, phase 3 DUO trial (NCT02004522) [1] [2] [3]. Here are the key methodological details:
del(17p), refractoriness to purine analogs, and grade 4 cytopenia [2].The two drugs work through fundamentally distinct mechanisms, illustrated in the diagram below.
While the initial DUO trial results led to the approval of this compound in 2018, 5-year follow-up data and subsequent regulatory review introduced significant concerns.
The data from the DUO trial presents a complex picture. This compound offers a clear and significant advantage in progression-free survival and response rates, including in high-risk patients. However, the observed long-term overall survival signal and the substantial toxicity burden have raised important questions about its benefit-risk profile in the contemporary treatment landscape for CLL/SLL.
| Feature | Idelalisib | Duvelisib |
|---|
| Overall Incidence (Grade ≥3 ALT/AST Elevation) | 11% (in relapsed/refractory CLL) [1] 54% (in front-line CLL study) [2] | Comparable rate reported; specific incidence not superior in direct comparisons [3] [4] | | Time to Onset | Early: Median 6-8 weeks after initiation [1] | Information not specified in search results | | Proposed Mechanism | Strongly linked to immune-mediated mechanisms (T-cell driven) [1] [2] | Information not specified in search results; mechanism may differ | | Clinical Management | Drug interruption + corticosteroids; re-challenge often possible with steroids [2] | Information not specified in search results | | Fatality Rate (Hepatic Failure) | Among reported hepatic failure cases: 33.3% [3] | Among reported hepatic failure cases: 100% (based on limited FAERS data) [3] |
The hepatotoxicity of these drugs, particularly idelalisib, is understood to be immune-mediated. Here is a visual summary of the proposed mechanism for idelalisib:
Key supporting evidence for this mechanism includes:
Management of hepatotoxicity for both drugs involves vigilant monitoring and intervention.
For researchers and clinicians, the data indicates:
| Feature | Duvelisib + Romidepsin | This compound + Bortezomib |
|---|---|---|
| Maximum Tolerated Dose (MTD) of this compound | 75 mg twice daily [1] [2] | 25 mg twice daily [1] [2] |
| Overall Response Rate (ORR) | 55% (35/64 patients) [1] [2] | 34% (11/32 patients) [1] [2] |
| Complete Response (CR) Rate | 34% (22/64 patients) [1] [2] | 13% (4/32 patients) [1] [2] |
| ORR in PTCL Subgroup | 56% (27/48 patients) [1] | Information not specified in search results |
| CR in PTCL Subgroup | 44% (21/48 patients) [1] | Information not specified in search results |
| Most Common Adverse Events (AEs) | Neutropenia (42%), Fatigue (37%) [1] | Diarrhea (48%), Neutropenia (30%) [1] |
| Grade 3/4 Hepatotoxicity | 14% (8/59 patients) [1] | Information not specified in search results |
The data comes from a multicenter, investigator-initiated phase Ib/IIa clinical trial (NCT02783625) [1]. Here is a summary of the key methodological details:
The superior performance of the this compound and romidepsin combination is supported by preclinical research that uncovered a synergistic mechanism for overcoming resistance [3].
Diagram illustrating the synergistic mechanism of this compound and romidepsin. Preclinical studies showed that while this compound directly targets the PI3K pathway, some T-cell lymphoma cells develop resistance through epigenetic changes. Romidepsin, an HDAC inhibitor, counters this resistance mechanism, leading to enhanced tumor cell death [3].
The table below summarizes the core design elements of the TERZO trial.
| Trial Aspect | Description |
|---|---|
| Official Title | A Study of Duvelisib Versus Gemcitabine or Bendamustine in Participants With Relapsed/Refractory Nodal T-cell Lymphoma with T Follicular Helper (TFH) Phenotype [1] |
| Identifier | NCT06522737 [2] [3] [4] |
| Phase | 3 [3] [4] [1] |
| Status | Not yet recruiting; estimated start March 2025 [2] |
| Primary Completion | Estimated for February 2028 [2] |
| Study Population | Adults with relapsed/refractory nodal T-cell lymphoma with TFH phenotype who have progressed on ≥1 prior line of systemic therapy [3] [4] [1] |
| Intervention Arm | This compound: 75 mg orally twice daily for Cycles 1-2, then 25 mg twice daily for subsequent 28-day cycles [2] [3] |
| Control Arm | Investigator's choice of: • Gemcitabine: 1200 mg/m² IV on Days 1, 8, 15 of each 28-day cycle (up to 6 cycles) [2] [3] • Bendamustine: 90-120 mg/m² IV on Days 1, 2 of each 21-day cycle (up to 6 cycles) [2] [3] | | Primary Endpoint | Progression-Free Survival (PFS) assessed by an Independent Review Committee [2] [3] [4] | | Key Secondary Endpoints | Overall Survival (OS), Investigator-assessed PFS, Overall Response Rate (ORR), Complete Response (CR) rate, Duration of Response (DOR), safety, quality of life, rate of subsequent stem cell transplant [2] [3] [4] |
This section provides further context on the trial's rationale, eligibility criteria, and experimental design.
Rationale and Background: The trial addresses a high unmet need in relapsed/refractory peripheral T-cell lymphoma (PTCL), a rare and aggressive group of cancers. Currently, few effective therapies are approved for this condition in the EU and UK, except for brentuximab vedotin in a specific subtype [2] [3] [4]. The trial focuses on the nodal T-follicular helper (nTFHL) phenotype, which includes angioimmunoblastic T-cell lymphoma (AITL). This focus is based on promising results from the Phase 2 PRIMO trial, where this compound showed an especially strong effect in AITL patients, with an Overall Response Rate of 62.2% and a median Progression-Free Survival of 8.34 months [2] [5] [6].
Key Eligibility Criteria:
Study Design: This is a multicenter, open-label, randomized controlled trial. Approximately 124 patients will be enrolled across nearly 45 sites in the EU and UK and randomized in a 1:1 ratio to either the this compound arm or the investigator's choice chemotherapy arm [2] [3] [4]. Randomization will be stratified by factors like the number of prior therapies [3].
The following diagrams illustrate the mechanism of action of the investigational drug and the logical flow of the clinical trial.
| Study / Trial Name | Phase | Regimen | PTCL Population | Sample Size (n) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key Findings |
|---|---|---|---|---|---|---|---|
| This compound + Romidepsin [1] [2] | Ib/IIa | This compound + Romidepsin | Relapsed/Refractory (R/R) PTCL | 48 | 56% | 44% | High efficacy; CR rate provides strong bridge to transplant. |
| PRIMO [3] | II | This compound Monotherapy | R/R PTCL | Supported design of Phase 3 TERZO trial; higher efficacy in TFH phenotype. | |||
| TERZO [3] | III (Ongoing) | This compound vs. Gemcitabine or Bendamustine | R/R Nodal TFH PTCL | (Enrolling) | (Primary Endpoint: PFS) | (Primary Endpoint: PFS) | Aims for regulatory approval; focuses on TFH subtype. |
| Real-World Evidence [2] | Real-World | This compound + Romidepsin | R/R PTCL | 38 | 61% | 47% | Validates trial data in clinical practice; nTFH subtype showed superior ORR (82%). |
To help you evaluate the quality of the data, here are the methodologies for the key studies cited.
Study Design: Multicenter, investigator-initiated Phase Ib/IIa clinical trial.
Patient Population: Adults with relapsed or refractory PTCL or Cutaneous T-cell Lymphoma (CTCL) after at least one prior systemic therapy [1].
Treatment Regimen:
Endpoints Assessment:
Study Design: Observational study combining retrospective and prospective data.
Patient Population: Patients with R/R PTCL/CTCL treated in a real-world setting between 2016 and 2024, including those with older age, multiple comorbidities, and prior treatment lines [2].
Treatment Regimen: this compound and romidepsin were administered at doses referencing prior clinical trials (e.g., PRIMO) [2] [3].
Endpoints Assessment: Efficacy was evaluated using PET/CT and the Deauville score. Safety data was collected from electronic medical records, with adverse events graded per CTCAE v5.0 [2].
The following diagram illustrates the proposed synergistic mechanism of the this compound and romidepsin combination, which contributes to its efficacy.
The combination's efficacy is attributed to simultaneous action on tumor cells and the immune microenvironment [1] [3]. This compound directly promotes cancer cell death via PI3K-δ inhibition and reprograms the tumor microenvironment through PI3K-γ blockade. Romidepsin alters gene expression to enhance tumor cell death and, importantly, appears to mitigate this compound's immune-related toxicities, allowing for a more effective dosing schedule [1].
| Study / Trial Name | Phase | Regimen | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key References |
|---|---|---|---|---|---|---|
| PRIMO [1] [2] | 2 | This compound Monotherapy | Relapsed/Refractory PTCL (incl. TFH) | 48% | 33.3% | [1] [2] |
| Phase Ib/IIa Combo Study [3] | 1b/2a | This compound + Romidepsin | Relapsed/Refractory PTCL (incl. TFH) | 55% (All), 56% (PTCL only) | 34% (All), 44% (PTCL only) | [3] |
| Real-World Evidence [4] | N/A | This compound + Romidepsin | Relapsed/Refractory nTFH Lymphoma | 70% (nTFH subgroup) | 40% (nTFH subgroup) | [4] |
To help you evaluate the data, here is a detailed breakdown of the methodologies and contextual findings from the core studies.
This pivotal phase 2 trial established the single-agent activity of this compound in PTCL [1] [2].
This study investigated whether combining this compound with the histone deacetylase (HDAC) inhibitor romidepsin could improve efficacy and attenuate toxicity [3].
This compound's efficacy in TFH lymphomas is rooted in its targeted mechanism of action, and its effect is potentially enhanced when combined with an HDAC inhibitor.
The diagram above illustrates the synergistic rationale:
The promising data from earlier studies has led to the initiation of a confirmatory phase 3 trial.
In December 2021, Secura Bio voluntarily withdrew the U.S. indication of duvelisib for relapsed/refractory follicular lymphoma after at least two prior systemic therapies [1] [2]. This decision was based on several key considerations:
The initial accelerated approval for FL was based on efficacy demonstrated in the phase 2 DYNAMO trial and supported by the phase 3 DUO trial [1] [4].
| Trial (Phase) | Patient Population | Intervention | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |
|---|---|---|---|---|---|
| DYNAMO (Phase 2) [1] | 83 patients with R/R indolent NHL (FL cohort) | This compound 25 mg BID | 42% (1 CR, 34 PR) | 1% | Information missing |
| DUO (Phase 3) [1] | 319 patients with R/R CLL/SLL | This compound 25 mg BID vs. Ofatumumab | 78% vs. 39% | 0.6% vs. 0.6% | 16.4 months vs. 9.1 months (HR, 0.40) |
The DYNAMO trial showed that among responding FL patients, 43% maintained their response for at least 6 months, and 17% maintained response for at least 12 months [1]. In the DUO trial, this compound reduced the risk of disease progression or death by 60% compared to ofatumumab in the broader CLL/SLL population [2].
This compound carries a Boxed Warning for serious and sometimes fatal adverse reactions [1] [2]. The safety profile observed in clinical trials contributed to the broader context of its risk-benefit assessment.
| Adverse Event | Incidence (Grade 3 or Higher) | Fatal Cases |
|---|---|---|
| Serious infections | 31% of patients | 4% |
| Diarrhea or colitis | 18% of patients | <1% |
| Pneumonitis | 5% of patients | <1% |
| Cutaneous reactions | 5% of patients | Serious/fatal cases reported [2] |
| Rash, fatigue, pyrexia | Common (>20%), but grades not specified [1] | Not applicable |
The most common hematologic grade 3/4 adverse event was neutropenia, which was also a leading cause of dose modifications [1] [5].
This compound's mechanism and the design of its pivotal trials are key to understanding its clinical profile.
This compound is an oral, small-molecule, reversible dual inhibitor of phosphoinositide 3-kinase (PI3K)-delta and PI3K-gamma isoforms [3]. These isoforms are predominantly expressed in hematopoietic cells [4].
This mechanism can be visualized in the following pathway:
The withdrawal of the FL indication reflects a strategic shift to prioritize development in T-cell lymphomas, where this compound shows promise [6] [5].
For researchers and drug developers, the case of this compound in FL highlights several critical themes in oncology drug development: the strategic challenges of managing accelerated approvals, the impact of a shifting treatment landscape on drug viability, and the potential for redirecting development toward more promising indications based on mechanistic biology.
| Context / Model | Key Findings on Efficacy | Reference / Source |
|---|---|---|
| Preclinical In Vitro/In Vivo (Xenograft) | Effective against CLL cells from patients progressed on ibrutinib, irrespective of BTK or PLCG2 mutation status [1]. | PMC Article (2023) [1] |
| Clinical Case Report | Ibrutinib-resistant patient (with BTK C481S & PLCG2 L845F) achieved immediate redistribution lymphocytosis followed by partial clinical remission on duvelisib [1]. | PMC Article (2023) [1] |
| Clinical Trial (Phase 2 Combo) | This compound + Venetoclax in R/R CLL (45% post-BTKi): 97% ORR, 62% CR, 3-yr PFS in post-BTKi patients: 46% [2]. | CLL Society (2025) [2] |
| Clinical Trial (Phase 3 Monotherapy) | DUO trial (prior to widespread cBTKi use): 74% ORR, median PFS: 16.4 months [3]. | ASCO Post (2018) [3] |
This compound is a dual phosphatidylinositol 3-kinase (PI3K) inhibitor, targeting both the delta (δ) and gamma (γ) isoforms [4]. This dual mechanism is key to its activity in cBTKi-resistant disease:
The following diagram illustrates how this compound targets both the CLL cell and the tumor microenvironment, enabling it to overcome BTK C481S-mediated resistance.
For researchers, the experimental details behind these findings are critical.
While effective, this compound's clinical use is tempered by a significant toxicity profile. Common side effects include infections, diarrhea/colitis, liver toxicity (transaminitis), and pneumonitis [4] [3] [5]. These toxicities have generally limited the use of PI3K inhibitors to later lines of therapy where other better-tolerated options are unavailable or have failed [5].
For researchers and clinicians, these findings indicate that this compound represents a mechanistically sound and evidence-backed therapeutic strategy for CLL patients with BTK C481S mutations. Its value is particularly notable in the double-refractory setting, where effective options are limited.
The table below summarizes the key findings from a Phase 1 study of duvelisib in combination with bendamustine and rituximab in patients with relapsed/refractory Non-Hodgkin Lymphoma (NHL) or Chronic Lymphocytic Leukemia (CLL) [1] [2].
| Aspect | Details |
|---|---|
| Study Design | Phase 1 trial in relapsed/refractory NHL and CLL patients [1]. |
| Recommended Phase 2 Dose | This compound 25 mg, taken orally twice daily (BID) [1] [2]. |
| Most Common Adverse Events (AEs) | Neutropenia (47.7%), fatigue (41.3%), rash (41.3%), diarrhea (31%) [1] [2]. |
| Nature of AEs | The AE profile was consistent with the known safety of each single agent, with no apparent increase in toxicities from the combination [1]. |
| Treatment-Related Deaths | 2 reported (cardiac arrest in patient with comorbidities; pneumonia) [2]. |
| Overall Response Rate (ORR) | 71.8% (across all regimens in the trial) [1]. |
| Median Progression-Free Survival (PFS) | 13.7 months [1]. |
| Overall Survival (OS) | Median OS not reached; 30-month OS probability was 62% [1]. |
For professionals seeking to understand the study methodology, here are the key design elements.
This trial concluded that the DBR combination was generally well-tolerated, with a safety profile that did not appear to be synergistic in toxicity, and showed encouraging anti-tumor activity [1] [2]. However, it is important to place these findings in the broader therapeutic landscape.
The following diagram illustrates the design and primary outcomes of the Phase 1 combination trial.